2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Description
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Properties
CAS No. |
499214-62-9 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Biological Activity Screening of Pyrrole-Based Acetic Acids: A Methodological Framework for Drug Discovery
Executive Summary & Chemical Ontology
The pyrrole heterocyclic ring serves as a foundational scaffold in medicinal chemistry, imparting critical lipophilicity and structural rigidity to active pharmaceutical ingredients (APIs). Specifically, pyrrole-based acetic acids have historically dominated the non-steroidal anti-inflammatory drug (NSAID) landscape[1][2]. Molecules in this class—most notably tolmetin, zomepirac, and ketorolac—act as potent cyclooxygenase (COX) inhibitors[3][4][5]. By mimicking the natural substrate arachidonic acid, the acetic acid moiety anchors into the active site of the enzyme, fundamentally disrupting the prostaglandin biosynthesis cascade.
As drug development pipelines mature, researchers are expanding the application of pyrrole-based derivatives beyond traditional inflammation. Modern screening campaigns are uncovering significant butyrylcholinesterase (BChE) inhibition[6] and profound antineoplastic properties[7]. This technical guide serves as an authoritative whitepaper for synthesizing, executing, and interpreting biological activity screens targeting the pyrrole acetic acid pharmacophore.
Structure-Activity Relationship (SAR) & Clinical Precedents
To intelligently design a screening workflow, we must first analyze the structural causality behind existing approved compounds. The acetic acid group is strictly required for electrostatic interaction with the Arg120 residue in the COX active site. Meanwhile, variations in the aryl substitutions attached to the pyrrole core determine isoform selectivity (COX-1 vs. COX-2) and subsequent metabolic liability.
Table 1: Pharmacological Profiles of Reference Pyrrole Acetic Acids
| API Designation | Indication Target | Primary Mechanism | Physiochemical Profile | Metabolic Destiny |
| Tolmetin | Rheumatoid Arthritis | COX-1 / COX-2 | LogP: 2.79[5] | Hydroxylation of benzylic methyl group; forms active intermediate[8] |
| Zomepirac | Severe Analgesia | COX-1 / COX-2 | Highly Lipophilic | Glucuronidation; pulled due to immune-mediated hepatotoxicity[4] |
| Ketorolac | Post-Operative Pain | COX-1 / COX-2 | Structural analog to indomethacin[3] | Rapidly metabolized to inactive p-hydroxyketorolac[3] |
| 1,3-Diaryl-Pyrroles | Alzheimer's (Pre-clinical) | BChE Selective | Lipinski Rule Compliant | Competitively binds catalytic active sites (TRP82, LEU286)[9] |
Mechanistic Target Screening: The Cyclooxygenase Cascade
Understanding the upstream biological trigger is critical. Membrane phospholipids are cleaved by Phospholipase A2 (PLA2) to generate arachidonic acid. Pyrrole acetic acids act directly as competitive inhibitors at the COX-1/COX-2 enzyme nexus, blocking the conversion of arachidonic acid into the unstable intermediate PGH2, thereby halting downstream prostanoid production.
Mechanism of action: Pyrrole acetic acids intercepting the arachidonic acid cascade via COX block.
Comprehensive Screening Cascade: A Self-Validating Protocol
As an Application Scientist, I mandate that isolated endpoint assays are insufficient. To avoid false positives (e.g., pan-assay interference compounds/PAINS), screening must occur via a multi-tiered, self-validating cascade.
Self-validating high-throughput screening cascade for pyrrole-based therapeutics.
Stage 1: Biochemical High-Throughput Screening (HTS)
Objective : Determine the absolute
Step-by-Step Methodology:
-
Reagent Preparation : Reconstitute purified recombinant human COX-1 and COX-2 in TRIS-HCl buffer (pH 8.0) containing hematin. Hematin is required as a co-factor to provide the necessary peroxidase activity for the enzyme.
-
Compound Dosing : Dispense pyrrole derivatives using an acoustic liquid handler across a 10-point dose-response curve (10 nM to 100 µM).
-
Internal Validation System : Include Tolmetin [5] as a non-selective baseline control and Celecoxib as a COX-2 selective positive control. Include a zero-enzyme blank to establish baseline fluorescence. Calculate the Z'-factor; proceed only if
. -
Initiation : Add arachidonic acid substrate. Incubate at 37°C for 15 minutes.
-
Detection : Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout targeting PGE2 downstream products. Calculate
using a 4-parameter logistic regression.
Stage 2: Cellular Mechanistic Validation
Objective : Quantify functional target engagement in living cells. Causality Rationale : A compound may bind an isolated enzyme perfectly, but fail to penetrate lipid bilayers. Using LPS-stimulated RAW 264.7 macrophages induces de novo synthesis of COX-2, allowing us to evaluate the drug's anti-inflammatory properties in an active cellular state.
Step-by-Step Methodology:
-
Cell Plating : Seed RAW 264.7 murine macrophages at
cells/well in a 96-well plate. Incubate overnight. -
Stimulation & Treatment : Co-treat cells with 1 µg/mL Lipopolysaccharide (LPS) and the test pyrrole-acetic acid. Causality: LPS activates TLR4, driving NF-
B translocation and specific upregulation of COX-2 without altering baseline COX-1. -
Validation Parameters : Ensure >95% cell viability in the treatment groups via an MTT assay to prove that decreased PGE2 is not a result of general cytotoxicity (false positive).
-
Quantification : After 24 hours, harvest the supernatant. Quantify PGE2 secretion utilizing an Enzyme Immunoassay (EIA).
Stage 3: In Vivo Efficacy Validations
Objective : Confirm systemic bioavailability and physiological efficacy. Causality Rationale : The Carrageenan-Induced Paw Edema model is biphasic. Phase 1 (0-1h) is driven by histamine and serotonin. Phase 2 (post-2h) is strictly prostaglandin-dependent. A true pyrrole-based COX inhibitor will exclusively blunt the second phase.
Step-by-Step Methodology:
-
Dosing : Administer the lead pyrrole derivative via oral gavage (PO) to Wistar rats, referencing the established LogP (e.g., Tolmetin LogP = 2.79[5]) for formulation choices. Use a vehicle control (e.g., 0.5% methylcellulose) to normalize data.
-
Induction : 60 minutes post-dose, inject 1%
-carrageenan into the sub-plantar region of the right hind paw. -
Measurement : Utilize a digital plethysmometer to measure volumetric water displacement of the paw at 1, 2, 4, and 6 hours post-injection.
-
Calculations : Inhibition percentage is calculated relative to the vehicle-treated group. Statistically analyze the area under the curve (AUC) for the phase 2 timeline.
Toxicity, PK, and Metabolic Liability Profiling
Historically, the pyrrole acetic acid class has suffered late-stage attrition due to hepatotoxicity and metabolic instability (e.g., zomepirac withdrawal[4]). Profiling reactive metabolites is a non-negotiable step.
Phase 1 & 2 Metabolic Screens
-
CYP450 Biotransformation : Cytochrome P450 enzymes—predominantly the CYP3A4 and CYP2C9 families—catalyze the oxidation of these agents[10]. For instance, tolmetin is hydroxylated at its benzylic methyl group, retaining auxiliary COX inhibition, before being oxidized into an inactive carboxy derivative[8]. Ketorolac is similarly converted into inactive p-hydroxyketorolac[3].
-
Toxification Reactions : Epoxidation of the pyrrole ring can yield highly reactive quinone imine intermediates, a primary driver of drug-induced liver injury (DILI)[10].
-
Methodology : Screen lead compounds against human liver microsomes (HLMs). Add NADPH and monitor the depletion of the parent compound via LC-MS/MS. Perform a glutathione (GSH) trapping assay to detect the formation of reactive electrophilic intermediates like epoxides and quinones.
Cytotoxicity in Emerging Pipeline Indications
When optimizing pyrrole derivatives for applications outside of inflammation, different toxicity metrics apply. For novel antiproliferative pyrroles (e.g., Huisgen [3+2] cycloaddition products), broad-spectrum aquatic crustacean toxicity (Artemia franciscana or Daphnia magna) and plant cell assays (Triticum aestivum L.) act as initial environmental screens prior to deep tumor line profiling (e.g., against LoVo colon cells)[7].
Conclusion
The biological activity screening of pyrrole-based acetic acids requires an integrated understanding of chemical ontology and multi-tiered biological cascades. By utilizing self-validating methodologies—ranging from TR-FRET biochemical assays to targeted macrophage cellular models—Application Scientists can reliably separate artifactual interference from genuine structural activity. Furthermore, proactively confronting metabolic liabilities through CYP450 profiling ensures that novel pyrrole scaffolds maintain robust therapeutic windows, whether acting as classical NSAIDs or pioneering novel cholinergic[6] and oncological[7] spaces.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: nih.
- Source: mdpi.
- Source: rsc.
- Source: nih.
- Source: frontiersin.
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- Source: nih.
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- 1. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-methyl-1H-pyrrol-1-yl)acetic acid for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in a vast array of natural products and synthetic drugs.[1][2] Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific derivative, 2-(3-methyl-1H-pyrrol-1-yl)acetic acid (CAS No. 499214-62-9), providing a comprehensive overview of its physical and chemical properties, a proposed synthetic route with detailed experimental protocols, and an exploration of its potential applications in drug discovery and development.[5]
Physicochemical Properties: A Blend of Aromaticity and Acidity
While extensive experimental data for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is not widely published, we can infer its key properties based on the well-characterized nature of the pyrrole ring and related N-substituted acetic acid derivatives.
Molecular Structure and Properties
The structure of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid features a planar, aromatic pyrrole ring substituted at the nitrogen atom with an acetic acid moiety and at the C3 position with a methyl group. The aromaticity of the pyrrole ring is a result of the delocalization of the nitrogen's lone pair of electrons into the cyclic π-system.
Table 1: Calculated and Estimated Physicochemical Properties of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
| Property | Value | Source/Method |
| Molecular Formula | C₇H₉NO₂ | - |
| Molecular Weight | 139.15 g/mol | Calculated |
| CAS Number | 499214-62-9 | [5] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | Estimated to be in the range of 90-110 °C | Based on analogs like 2-(1-methyl-1H-pyrrol-2-yl)acetic acid (97-100 °C) |
| Boiling Point | >300 °C (Predicted) | Inferred from analogs |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from analogs[6] |
| pKa (Carboxylic Acid) | Estimated to be around 3.5 - 4.5 | Based on acetic acid and electron-withdrawing nature of the pyrrole ring. |
Acidity and Basicity
The molecule possesses both acidic and weakly basic characteristics. The carboxylic acid group is the primary acidic center. The pyrrole nitrogen, due to the delocalization of its lone pair into the aromatic system, is a very weak base.
Synthesis and Characterization: A Practical Approach
A common and effective method for the synthesis of N-substituted pyrrole acetic acids involves the N-alkylation of the corresponding pyrrole with an α-haloacetic acid ester, followed by hydrolysis.
Proposed Synthetic Pathway
The synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid can be envisioned as a two-step process starting from 3-methyl-1H-pyrrole.
Caption: Proposed two-step synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate
-
To a stirred solution of 3-methyl-1H-pyrrole (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate.
Step 2: Hydrolysis to 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
Dissolve the ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid (HCl).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Characterization Techniques
The synthesized compound should be characterized using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum is expected to show signals for the methyl group, the methylene protons of the acetic acid moiety, and the protons on the pyrrole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H and C=C stretching of the pyrrole ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Chemical Reactivity and Potential Applications
The chemical reactivity of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is governed by the functional groups present: the pyrrole ring and the carboxylic acid.
Reactivity of the Pyrrole Ring
The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The substitution pattern will be directed by the existing methyl group and the N-acetic acid moiety.
Reactions of the Carboxylic Acid
The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further derivatization and the synthesis of compound libraries for drug discovery.
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid | CAS#:499214-62-9 | Chemsrc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
An In-depth Technical Guide to 2-(3-methyl-1H-pyrrol-1-yl)acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from related pyrrole derivatives to present a scientifically grounded perspective on its synthesis, chemical properties, and potential biological significance.
Introduction to Pyrrole-1-acetic Acids
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The pyrrole ring's unique electronic properties and its ability to participate in various chemical transformations make it a privileged scaffold in drug discovery. Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
The introduction of an acetic acid moiety at the 1-position of the pyrrole ring gives rise to pyrrole-1-acetic acids. This functional group can significantly influence the molecule's physicochemical properties, such as solubility and acidity, and can serve as a handle for further chemical modifications or as a key pharmacophoric element for interacting with biological targets. The substitution pattern on the pyrrole ring further modulates the molecule's biological activity, making the exploration of different isomers and derivatives a key area of research.
Synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
A plausible and efficient synthetic route to 2-(3-methyl-1H-pyrrol-1-yl)acetic acid involves a two-step process: the N-alkylation of 3-methyl-1H-pyrrole followed by the hydrolysis of the resulting ester.
Step 1: N-Alkylation of 3-methyl-1H-pyrrole
The first step is the N-alkylation of 3-methyl-1H-pyrrole with an appropriate haloacetate ester, typically ethyl bromoacetate, in the presence of a base. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions.
Reaction Scheme:
Caption: General scheme for the N-alkylation of 3-methyl-1H-pyrrole.
Detailed Experimental Protocol (Proposed):
-
Preparation: To a solution of 3-methyl-1H-pyrrole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture for 30-60 minutes to facilitate the deprotonation of the pyrrole nitrogen.
-
Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate.
Step 2: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential polymerization of the pyrrole ring under strong acidic conditions.
Reaction Scheme:
Caption: General scheme for the hydrolysis of ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve the ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution. Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Physicochemical Properties and Spectroscopic Characterization
The physicochemical properties of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can predict its key characteristics based on its structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. |
Predicted Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl group protons, and the methylene protons of the acetic acid side chain. The chemical shifts (δ) in ppm would likely be:
-
Pyrrole protons: δ 6.0-7.0 ppm (three distinct signals)
-
Methylene protons (-CH₂-): δ 4.5-5.0 ppm (singlet)
-
Methyl protons (-CH₃): δ 2.0-2.5 ppm (singlet)
-
Carboxylic acid proton (-COOH): A broad singlet at δ > 10 ppm, which is D₂O exchangeable.
-
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The approximate chemical shifts would be:
-
Carbonyl carbon (-C=O): δ 170-180 ppm
-
Pyrrole carbons: δ 100-130 ppm
-
Methylene carbon (-CH₂-): δ 50-60 ppm
-
Methyl carbon (-CH₃): δ 10-20 ppm
-
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹), and C-H and C-N stretches of the pyrrole ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Patent Landscape
A thorough search of patent databases for the specific compound 2-(3-methyl-1H-pyrrol-1-yl)acetic acid (CAS 499214-62-9) did not reveal any patents that explicitly claim this molecule as a novel compound or for a specific application. However, numerous patents claim broader Markush structures that may encompass this compound. These patents generally relate to the use of pyrrole derivatives in various therapeutic areas, highlighting the potential for this class of compounds in drug discovery.
The lack of specific patents could indicate that this particular isomer has not yet been extensively explored for its commercial potential, presenting an opportunity for further research and development.
Potential Applications and Biological Activity
While no specific biological activity data is available for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, the broader class of pyrrole-1-acetic acid derivatives has been investigated for a range of therapeutic applications. Structure-activity relationship (SAR) studies of related compounds can provide valuable insights into the potential biological profile of the title compound.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Pyrrole-acetic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs). The acidic moiety can mimic the carboxylic acid group present in many known NSAIDs, which is often crucial for their activity.
-
Anticancer Agents: The pyrrole scaffold is present in several anticancer drugs. Modifications on the pyrrole ring and the nature of the side chain can lead to compounds with potent antiproliferative activity.
-
Antimicrobial Agents: Pyrrole derivatives have shown promising activity against a variety of bacteria and fungi. The acetic acid side chain could enhance the solubility and bioavailability of such agents.
-
Enzyme Inhibitors: The structural features of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid make it a potential candidate for targeting various enzymes. For instance, related pyrrole derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrrole Ring: The position and nature of substituents on the pyrrole ring are critical for biological activity. The methyl group at the 3-position in the title compound will influence its steric and electronic properties, which in turn will affect its binding to biological targets.
-
The Acetic Acid Moiety: The carboxylic acid group is often a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with receptor sites. Esterification or amidation of this group can be used to create prodrugs with improved pharmacokinetic properties.
Conclusion and Future Directions
2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a structurally interesting molecule within the broader class of pyrrole derivatives. While direct experimental data on this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its likely synthetic pathways, predicted physicochemical and spectroscopic properties, and potential applications based on the well-established chemistry and biology of related compounds.
The lack of extensive research on this particular isomer presents a clear opportunity for further investigation. Future research should focus on:
-
Optimized Synthesis: Developing and validating a high-yielding and scalable synthetic route.
-
Full Characterization: Performing detailed spectroscopic and physicochemical characterization to confirm its structure and properties.
-
Biological Screening: Evaluating its biological activity in a range of assays to identify potential therapeutic applications.
-
SAR Studies: Synthesizing and testing a library of related derivatives to establish clear structure-activity relationships.
By pursuing these research avenues, the scientific community can unlock the full potential of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid and contribute to the development of new therapeutics and functional materials.
References
- This guide synthesizes information from a range of sources on pyrrole chemistry and pharmacology.
- Pyrrole: An insight into recent pharmacological advances with structure activity relationship. Eur J Med Chem. 2021;223:113636.
- General synthetic methodologies for N-alkylation of pyrroles are well-established in organic chemistry liter
- Hydrolysis of esters to carboxylic acids is a fundamental transform
- Predicted properties are based on general principles of organic chemistry and spectroscopy.
-
[5-(4-Pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie. 2002;57(7):435-437.[1]
Sources
Preliminary Cytotoxicity Studies of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid: An In-depth Technical Guide
Introduction
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Within this landscape, nitrogen-containing heterocyclic compounds, such as those with a pyrrole scaffold, have garnered significant attention due to their diverse biological activities.[1][2] The compound 2-(3-methyl-1H-pyrrol-1-yl)acetic acid represents a molecule of interest for preliminary cytotoxic evaluation. Understanding the potential of a compound to inhibit cell growth or induce cell death is a critical initial step in assessing its utility as a potential anti-cancer agent or, conversely, to identify any safety concerns for other therapeutic applications.[3][4]
This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. As a Senior Application Scientist, the following sections are designed to provide not just a set of protocols, but a logical and scientifically rigorous approach to the initial cytotoxic characterization of this novel compound. We will delve into the rationale behind experimental choices, from cell line selection to the specific assays employed, ensuring a self-validating system for generating reliable and reproducible data.
Rationale for Cytotoxicity Screening
The primary objective of these preliminary studies is to determine if 2-(3-methyl-1H-pyrrol-1-yl)acetic acid exhibits cytotoxic effects against cultured mammalian cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%.[5][6][7] A lower IC50 value indicates greater potency.[8] This initial screening provides a foundational understanding of the compound's biological activity and informs the direction of future, more detailed mechanistic studies.
PART 1: Materials and Methodologies
A robust and well-defined experimental setup is paramount for obtaining meaningful cytotoxicity data. This section outlines the necessary materials and detailed protocols for the initial assessment of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Cell Line Selection and Culture
The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity assays.[4][9] For a preliminary screen, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for selective toxicity.
Recommended Cell Lines:
-
Cancer Cell Lines:
-
HL-60 (Acute Myeloid Leukemia): A suspension cell line that can be useful for initial screening.
-
K562 (Chronic Myeloid Leukemia): Another leukemia cell line to assess activity against hematological malignancies.[10]
-
HCT-116 (Colon Carcinoma): An adherent cell line representing a solid tumor type.
-
-
Non-Cancerous Cell Line:
-
hTERT Gingival Fibroblasts: An immortalized normal human fibroblast cell line to evaluate general cytotoxicity.[11]
-
Cell Culture Conditions:
All cell lines should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. It is crucial to ensure the cells are in the logarithmic growth phase and free from contamination before initiating any experiments.[12]
Preparation of Test Compound
Proper handling and preparation of the test compound are essential for accurate and reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assays. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatment groups and does not exceed a level that would cause toxicity on its own (typically <0.5%).
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Caption: A representative sigmoidal dose-response curve used to determine the IC50 value.
PART 3: Interpretation and Future Directions
The data generated from these preliminary cytotoxicity studies will provide a foundational understanding of the biological activity of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Interpreting the Results
-
Potency: The IC50 values will provide a quantitative measure of the compound's cytotoxic potency. Lower IC50 values indicate higher potency.
-
Selectivity: Comparing the IC50 values between cancer and non-cancerous cell lines will provide an initial indication of the compound's selectivity. A significantly lower IC50 in cancer cells would be a desirable characteristic.
-
Mechanism of Cell Death: The results from the Annexin V/PI assay will help to elucidate the primary mechanism of cell death, distinguishing between apoptosis and necrosis.
Potential Signaling Pathways
Should 2-(3-methyl-1H-pyrrol-1-yl)acetic acid induce apoptosis, further investigation into the underlying signaling pathways would be warranted. A common pathway involved in apoptosis is the intrinsic or mitochondrial pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Future Directions
Based on the outcomes of these preliminary studies, future research could involve:
-
Expansion of Cell Line Panel: Testing against a broader range of cancer cell lines to determine the spectrum of activity.
-
Mechanistic Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Studies: If promising in vitro activity and selectivity are observed, progressing to in vivo animal models to assess efficacy and safety.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for conducting preliminary cytotoxicity studies of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. By employing a multi-assay approach and carefully considering experimental design, researchers can obtain reliable and informative data that will be crucial in guiding the future development of this compound. The emphasis on understanding the "why" behind the "how" is intended to empower researchers to not only execute these protocols but also to critically evaluate the data and make informed decisions about the compound's therapeutic potential.
References
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Cell Culture Assay. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Legros, C., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 80(1), e85. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Promega. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 397-400. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]
-
Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Artico, M., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Molecules, 26(12), 3583. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry. Retrieved from [Link]
-
de Castro Alves, C. E., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. Retrieved from [Link]
-
Khan, M. F., & Alam, M. M. (2014). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry, 30(1), 1-12. Retrieved from [Link]
- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
Szczolko, W., et al. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. Scientific Reports, 15(1), 91772. Retrieved from [Link]
-
Maccari, R., et al. (2002). 5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Bioorganic & Medicinal Chemistry, 10(7), 2327-2330. Retrieved from [Link]
-
MDPI. (2024, September 4). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. Retrieved from [Link]
-
SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Journal of Herbmed Pharmacology. (2026, January 1). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Retrieved from [Link]
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Séralini, G. E., et al. (2014). Major Pesticides Are More Toxic to Human Cells Than Their Declared Active Principles. BioMed Research International, 2014, 179691. Retrieved from [Link]
-
National Institutes of Health. (2025, October 16). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid: A Detailed Guide for Researchers
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis is designed for reproducibility and scalability in a laboratory setting. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
Pyrrole-containing compounds are of significant interest due to their presence in a wide array of biologically active molecules and functional materials[1]. The introduction of an acetic acid moiety at the N-1 position of the pyrrole ring provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, making 2-(3-methyl-1H-pyrrol-1-yl)acetic acid a key intermediate in the synthesis of more complex molecular architectures.
The synthesis outlined herein proceeds via a two-step sequence: (1) N-alkylation of 3-methyl-1H-pyrrole with ethyl bromoacetate to yield the corresponding ester, followed by (2) saponification of the ester to the desired carboxylic acid. This approach is robust and utilizes readily available starting materials.
Chemicals and Materials
| Substance | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 3-methyl-1H-pyrrole | C₅H₇N | 81.12 | 616-43-3 | Sigma-Aldrich | - |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Potassium carbonate | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous grade recommended. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | ACS grade or higher. |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 | Sigma-Aldrich | - |
| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | Concentrated (37%) and 1M solutions. |
| Deionized water | H₂O | 18.02 | 7732-18-5 | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific | For drying organic layers. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.
-
Ethyl Bromoacetate: This reagent is a lachrymator and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin. Handle with care and avoid exposure.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care to avoid skin and eye burns.
Experimental Protocol
Step 1: Synthesis of ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate
This step involves the N-alkylation of 3-methyl-1H-pyrrole with ethyl bromoacetate using potassium carbonate as the base in DMF. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrrolide anion[2][3].
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-1H-pyrrole (5.0 g, 61.6 mmol) and anhydrous N,N-dimethylformamide (100 mL).
-
Add anhydrous potassium carbonate (17.0 g, 123.2 mmol, 2.0 equivalents) to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl bromoacetate (8.2 mL, 73.9 mmol, 1.2 equivalents) dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to yield ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate as a pale yellow oil.
| Parameter | Value |
| Reaction Temperature | 60 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
Step 2: Synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
The second step is the saponification of the ethyl ester intermediate to the final carboxylic acid product using sodium hydroxide, followed by acidic workup.
Procedure:
-
Dissolve the purified ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate (from Step 1) in a mixture of ethanol (50 mL) and deionized water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (3.7 g, 92.4 mmol, 2.0 equivalents based on a theoretical yield from the previous step) to the solution.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 50 mL of deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the solid under vacuum to yield 2-(3-methyl-1H-pyrrol-1-yl)acetic acid as a white to off-white solid.
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Workflow and Logic Diagrams
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
The decision-making process for optimizing the N-alkylation step is outlined below:
Caption: Logic diagram for N-alkylation reaction optimization.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the appearance of the carboxylic acid C=O and O-H stretches in the final product.
-
Melting Point: To assess the purity of the final solid product.
Conclusion
This protocol provides a reliable and detailed method for the synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this versatile intermediate for a wide range of applications in chemical synthesis and drug discovery. The rationale behind the choice of reagents and conditions has been explained to provide a deeper understanding of the underlying chemical principles.
References
-
Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a - ResearchGate. (n.d.). Retrieved from [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
3-Alkylation of the Pyrrole Ring. Sir - The Vespiary. (n.d.). Retrieved from [Link]
-
Synthesis of 1,2-dihydro-3H-pyrrolo[l,2-a]pyrrole-l-carboxylic acids and homologous. (1982). Canadian Journal of Chemistry, 60(18), 2295-2303. Retrieved from [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC. (2017). Beilstein Journal of Organic Chemistry, 13, 948–955. Retrieved from [Link]
-
Regular Article - Organic Chemistry Research. (2021). Organic Chemistry Research, 7(1), 86-91. Retrieved from [Link]
Sources
A Stability-Indicating HPLC Method for Purity Analysis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this molecule is paramount for drug safety and efficacy. The described method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative that serves as a key building block in medicinal chemistry. The pyrrole moiety is a common scaffold in numerous biologically active molecules. The purity of such an intermediate directly impacts the quality and impurity profile of the final drug substance. Therefore, a reliable and accurate analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This note details a stability-indicating RP-HPLC method, which is a regulatory requirement for purity testing. The core principle of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[3][4][5]
The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles, ensuring its suitability for the intended purpose as outlined in ICH guideline Q2(R1).[6][7][8][9]
Analyte Properties and Method Development Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.
-
Chemical Structure:
-
IUPAC Name: 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
Molecular Formula: C₇H₉NO₂
-
Molecular Weight: 139.15 g/mol
-
-
Physicochemical Properties:
-
UV Absorbance: The pyrrole ring contains a conjugated π-electron system, which results in strong ultraviolet (UV) absorbance. A UV scan of a dilute solution of the analyte in methanol indicates a significant absorbance maximum (λmax) around 220-230 nm. Detection at this wavelength provides high sensitivity for both the main compound and potentially related impurities.
-
Solubility: The compound is soluble in common organic solvents such as methanol and acetonitrile, facilitating the preparation of stock and working standard solutions.
Optimized HPLC Method and Protocols
This section provides the detailed, step-by-step protocols for performing the purity analysis.
Equipment and Reagents
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector. (e.g., Waters Alliance, Agilent 1260/1290 series).
-
Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
-
Column: ACE Excel 5 C18, 4.6 x 250 mm, 5 µm particle size (or equivalent L1 packing).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), 85% (ACS grade)
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid Reference Standard (RS)
-
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | ACE Excel 5 C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 35 minutes |
Rationale for Choices:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like the target analyte.
-
Acidified Mobile Phase: A pH of ~2.7 (from 0.1% H₃PO₄) ensures the carboxylic acid group is fully protonated, leading to a sharp, symmetrical peak and stable retention.
-
Gradient Elution: The gradient program is designed to elute the main analyte with good retention while also being capable of separating earlier-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime. This is critical for a stability-indicating assay.
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is used for preparing all standards and samples.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
Analytical Workflow Protocol
The overall process from sample preparation to data reporting is outlined below.
Sources
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- 3. web.vscht.cz [web.vscht.cz]
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- 5. irjpms.com [irjpms.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 1H and 13C NMR Characterization of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrrole derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous characterization a critical aspect of research and development. This document details the necessary protocols for sample preparation, data acquisition, and spectral analysis, offering field-proven insights into the experimental choices. The presented data includes predicted chemical shifts, multiplicities, and assignments for the target molecule, grounded in foundational principles of NMR spectroscopy and data from analogous structures.
Introduction: The Role of NMR in Heterocyclic Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive analytical technique for determining the structure of organic molecules.[1] For heterocyclic compounds such as pyrroles, NMR provides critical information regarding the substitution pattern on the ring, the electronic environment of each atom, and the connectivity of the constituent atoms.[2]
The pyrrole ring is an electron-rich five-membered aromatic heterocycle.[3] The ¹H and ¹³C chemical shifts of the pyrrole nucleus are highly sensitive to the nature and position of its substituents. In the case of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, we have two key substituents on the pyrrole ring: a methyl group at the C-3 position and an acetic acid group attached to the nitrogen atom (N-1).
The methyl group is an electron-donating group (EDG), which is expected to cause an upfield shift (lower ppm) for the ring protons and carbons, particularly those in close proximity. Conversely, the N-acetic acid moiety, particularly the electron-withdrawing influence of the carboxylic acid group, will influence the chemical shifts of the entire pyrrole ring system. Understanding these substituent effects is paramount for the accurate assignment of the resulting NMR spectra.[3][4] This application note will serve as a detailed guide to performing and interpreting these measurements.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. A properly prepared sample ensures a homogeneous solution, free from paramagnetic impurities and particulates, which is essential for achieving high-resolution spectra with sharp lines.[3]
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice due to its ability to dissolve the carboxylic acid and its unobtrusive solvent signals. Alternatively, chloroform-d (CDCl₃) can be used, although the acidic proton may be broad or exchange with residual water.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm there is no particulate matter.
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the NMR Characterization Workflow:
Caption: General workflow for NMR analysis.
¹H NMR Data Acquisition
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons through spin-spin coupling.
Recommended Spectrometer Parameters (400 MHz):
| Parameter | Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |
| Spectral Width | 0 - 14 ppm | To encompass all expected proton signals. |
| Acquisition Time (AQ) | ~3-4 s | To ensure good digital resolution. |
| Relaxation Delay (D1) | 2 s | A sufficient delay for most proton relaxation. |
| Number of Scans (NS) | 8-16 | To achieve an adequate signal-to-noise ratio. |
¹³C NMR Data Acquisition
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
Recommended Spectrometer Parameters (100 MHz):
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard proton-decoupled experiment with a 30-degree pulse. |
| Spectral Width | 0 - 200 ppm | To cover the full range of organic carbon signals. |
| Acquisition Time (AQ) | ~1-2 s | Standard for ¹³C NMR. |
| Relaxation Delay (D1) | 2 s | Adequate for most carbon nuclei. |
| Number of Scans (NS) | 128-1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. |
Results and Discussion: Spectral Interpretation
Molecular Structure with Atom Numbering:
Sources
Application Note: Evaluating the Anti-Inflammatory Properties of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic inflammation can contribute to a wide range of diseases. A key aspect of the inflammatory response is the activation of immune cells, like macrophages, which release a variety of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The production of these molecules is tightly regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5][6][7]
Pyrrole-containing compounds are present in many non-steroidal anti-inflammatory drugs (NSAIDs) and have shown significant anti-inflammatory potential.[8][9][10] This application note provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of a novel pyrrole derivative, 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[1][11][12]
Hypothesized Mechanism of Action
It is hypothesized that 2-(3-methyl-1H-pyrrol-1-yl)acetic acid exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[5] The MAPK pathways (including ERK, JNK, and p38) are also activated by LPS and regulate the expression of inflammatory mediators.[4][13][14][15] By interfering with these pathways, 2-(3-methyl-1H-pyrrol-1-yl)acetic acid may reduce the production of NO, TNF-α, and IL-6.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory properties of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is as follows:
Sources
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 13. MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION - Biolife - Scientific Publisher [biolife-publisher.it]
- 14. Frontiers | Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections [frontiersin.org]
- 15. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of Pyrrol-1-yl Acetic Acid Derivatives in Cancer Cell Line Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of novel pyrrole-containing compounds, specifically focusing on the class of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid derivatives, as potential anti-cancer agents. While specific research on "2-(3-methyl-1H-pyrrol-1-yl)acetic acid" in oncology is emerging, the broader family of pyrrole derivatives has shown significant promise in targeting various cancer cell lines.[1][2] This document outlines detailed protocols for assessing the cytotoxic and mechanistic effects of these compounds on cancer cells, drawing from established methodologies in cancer drug discovery.[3][4][5]
The pyrrole scaffold is a key heterocyclic motif found in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2] Several pyrrole derivatives have been investigated for their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression, such as those involving protein kinases like EGFR and VEGFR.[1][2] The protocols herein are designed to provide a robust framework for the initial screening and deeper mechanistic understanding of novel pyrrole-based drug candidates.
PART 1: Initial Screening for Anti-Proliferative Activity
The first step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. This is typically achieved through a dose-response study using a reliable cell viability assay.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-(3-methyl-1H-pyrrol-1-yl)acetic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and a negative control (untreated cells).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the cells for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using appropriate software (e.g., GraphPad Prism).
-
Table 1: Example Data for IC50 Determination of a Pyrrole Derivative on Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 15.2 |
| HT-29 (Colon Cancer) | 25.8 |
| A549 (Lung Cancer) | 42.1 |
| Normal Fibroblasts | > 100 |
PART 2: Mechanistic Studies - Unraveling the Mode of Action
Once the anti-proliferative activity of the compound is established, the next crucial step is to investigate its mechanism of action. This involves determining whether the compound induces programmed cell death (apoptosis) and/or affects the cell cycle progression.
Assessment of Apoptosis Induction
Apoptosis is a key mechanism by which many anti-cancer drugs exert their effects.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrrole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be differentiated into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
-
Table 2: Example Data for Apoptosis Induction by a Pyrrole Derivative in MCF-7 Cells (48h)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| IC50 Concentration | 60.5 | 20.3 | 15.1 | 4.1 |
| 2x IC50 Concentration | 35.8 | 35.7 | 22.4 | 6.1 |
Cell Cycle Analysis
Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[6] Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the pyrrole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished based on their DNA content.[7]
-
Table 3: Example Data for Cell Cycle Distribution in HT-29 Cells Treated with a Pyrrole Derivative (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3 | 25.1 | 19.6 |
| IC50 Concentration | 30.2 | 20.5 | 49.3 |
PART 3: Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro evaluation of pyrrole derivatives.
Hypothesized Signaling Pathway Inhibition
Pyrrole derivatives have been shown to inhibit protein kinases.[1] The following diagram illustrates a hypothetical mechanism where a pyrrole derivative inhibits a receptor tyrosine kinase (RTK) pathway, leading to apoptosis.
Caption: Hypothesized inhibition of an RTK pathway by a pyrrole derivative.
Conclusion
The protocols and guidelines presented here offer a structured approach to the in vitro evaluation of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid and its derivatives as potential anti-cancer agents. By systematically assessing their impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this promising class of compounds. Further studies, such as western blotting for key signaling proteins and in vivo experiments, would be the next logical steps in the drug development pipeline. The versatility of the pyrrole scaffold continues to make it an attractive starting point for the design of novel and effective cancer therapeutics.[2]
References
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
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In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. (2021, August 20). MDPI. [Link]
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Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancermedicalscience. [Link]
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In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. (2024, April 3). Taylor & Francis Online. [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (2001, November 8). PubMed. [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025, November 27). MDPI. [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021, June 12). PMC. [Link]
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Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (n.d.). Royal Society of Chemistry. [Link]
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Co. (2020, February 20). Amazon S3. [Link]
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Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. (n.d.). ChemRxiv. [Link]
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020, June 15). PubMed. [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021, January 4). ResearchGate. [Link]
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Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3. (n.d.). Bentham Science. [Link]
-
[5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. (2002, July 15). PubMed. [Link]
-
(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid - Executive Summary. (2025, October 15). EPA. [Link]
-
Regular Article. (2023, May 30). Organic Chemistry Research. [Link]
- WO2021142170A1 - Modified pyrrolo- and pyrazolo- pyrimidines for prostate cancer therapy. (n.d.).
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Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. (2021, June 12). PubMed. [Link]
-
The mechanism of anticancer effects of some pyrrolopyrimidine derivatives on HT-29 human colon cancer cells. (2023, December 5). PubMed. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 6. Anti-Tumoral Effects of a (1 H-Pyrrol-1-yl)Methyl-1 H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Introduction: The Art and Science of Crystalline Perfection
In the realm of pharmaceutical development and materials science, the ability to produce pure, well-defined crystalline solids is paramount. The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, profoundly influences its physical and chemical properties. These include solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug efficacy and manufacturability. This document provides a comprehensive guide to the crystallization of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, offering detailed protocols and the scientific rationale behind them. Our approach is grounded in the principles of crystal engineering, emphasizing a systematic and informed methodology to achieve high-purity, high-quality crystalline material.
Understanding the Molecule: Physicochemical Properties of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Before delving into crystallization protocols, a foundational understanding of the target molecule's properties is essential.
| Property | Value | Source |
| CAS Number | 499214-62-9 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
The structure of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, featuring a pyrrole ring, a methyl substituent, and a carboxylic acid group, suggests a molecule with moderate polarity. The carboxylic acid moiety is capable of forming strong hydrogen bonds, which will play a significant role in crystal lattice formation.[2] The pyrrole ring introduces some aromatic character, potentially allowing for π-π stacking interactions.
The Cornerstone of Crystallization: Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[3] An ideal solvent system will exhibit a significant difference in the solubility of the compound at elevated temperatures compared to room or sub-ambient temperatures.[4] For 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a systematic solvent screening process is the first and most crucial experimental step.
Protocol 1: Systematic Solvent Screening
Objective: To identify suitable single or mixed solvent systems for the crystallization of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Materials:
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid (crude or purified)
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small vials (e.g., 1-dram vials)
-
Stir plate and magnetic stir bars
-
Heat gun or heating block
Procedure:
-
Initial Solubility Assessment:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into a series of vials.
-
To each vial, add a small, measured volume of a different solvent (e.g., 0.5 mL) at room temperature.
-
Stir or agitate the vials and observe the solubility. Record your observations as "soluble," "partially soluble," or "insoluble."[5]
-
-
Hot Solubility Assessment:
-
For solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the vials while stirring.
-
Observe if the compound dissolves completely. Note the approximate temperature at which dissolution occurs.
-
An ideal solvent will fully dissolve the compound at an elevated temperature but show low solubility at room temperature.[6]
-
-
Cooling and Crystal Formation:
-
Allow the hot solutions to cool slowly to room temperature.
-
Observe for the formation of crystals. Note the quality and quantity of the crystals formed. Rapid precipitation of fine powder is generally undesirable.
-
-
Mixed Solvent Systems:
-
If a single solvent does not provide the desired solubility profile, explore binary solvent systems.[4]
-
A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble) until the solution becomes slightly turbid.[7]
-
Gently heat the turbid solution until it becomes clear, and then allow it to cool slowly.
-
Interpreting the Results:
Based on the screening, you can identify promising solvent systems for the crystallization techniques detailed below. For a molecule like 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, polar protic solvents like alcohols (methanol, ethanol) or polar aprotic solvents like ethyl acetate and acetone are likely to be good starting points, given the solubility of the similar compound, pyrrole-2-carboxylic acid, in these solvents.[8][9][10]
Crystallization Methodologies: Protocols and Rationale
Once a suitable solvent system is identified, several techniques can be employed to induce crystallization. The choice of method depends on the properties of the compound and the desired crystal size and quality.
Technique 1: Slow Evaporation
Principle: This is a straightforward method where the concentration of the solute is gradually increased by the slow evaporation of the solvent, leading to supersaturation and crystal growth.[11][12]
When to Use: This method is effective when the compound is moderately soluble at room temperature and the solvent is relatively volatile.
Protocol 2: Crystallization by Slow Evaporation
Materials:
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
Selected solvent (from Protocol 1)
-
Crystallization dish or vial with a wide mouth
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a crystallization dish or a wide-mouthed vial.
-
Cover the container with Parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.[12]
-
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the container periodically for crystal growth.
Workflow for Slow Evaporation Crystallization
Caption: Workflow for Slow Evaporation.
Technique 2: Slow Cooling Crystallization
Principle: This technique relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out.[12]
When to Use: This is a widely applicable method, particularly when the compound's solubility is significantly higher at elevated temperatures.
Protocol 3: Crystallization by Slow Cooling
Materials:
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
Selected solvent (from Protocol 1)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Insulating material (e.g., Dewar flask, beaker of warm water, or styrofoam box)
Procedure:
-
In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen solvent by heating and stirring to create a saturated solution at an elevated temperature.[7]
-
If any insoluble impurities are present, perform a hot filtration.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
To promote the growth of large crystals, allow the solution to cool slowly. This can be achieved by placing the flask in an insulated container.[13]
-
Allow the solution to cool undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator) to maximize the yield.
-
Collect the crystals by filtration.
Workflow for Slow Cooling Crystallization
Caption: Workflow for Slow Cooling.
Technique 3: Vapor Diffusion
Principle: This is a gentle and effective method for growing high-quality single crystals. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a larger reservoir of a volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow, controlled crystal growth.[7][11][14]
When to Use: This technique is particularly useful for small quantities of material and when high-quality single crystals for X-ray diffraction are desired.
Protocol 4: Crystallization by Vapor Diffusion
Materials:
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
A "good" solvent in which the compound is soluble
-
A volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent
-
A small vial and a larger jar with a tight-fitting lid
Procedure:
-
Dissolve the compound in a small amount of the "good" solvent in the small vial to create a concentrated solution.
-
Place the small, open vial inside the larger jar.
-
Add the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal the larger jar tightly.
-
Allow the setup to remain undisturbed in a stable environment. The anti-solvent will slowly vaporize and diffuse into the solution in the small vial, inducing crystallization over time.[15][16]
Diagram of Vapor Diffusion Setup
Caption: Vapor Diffusion Setup.
Technique 4: Anti-Solvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble. This reduces the solubility of the compound in the mixed solvent system, leading to crystallization.[17]
When to Use: This is a rapid method that is useful for purification and can be scaled up. The rate of anti-solvent addition can be controlled to influence crystal size.
Protocol 5: Crystallization by Anti-Solvent Addition
Materials:
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid
-
A "good" solvent
-
An "anti-solvent"
-
A crystallization vessel (e.g., a beaker or flask)
-
A means for slow addition of the anti-solvent (e.g., a burette or a syringe pump)
Procedure:
-
Dissolve the compound in the "good" solvent to create a clear solution.
-
Slowly add the "anti-solvent" to the solution with gentle stirring.
-
Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
At this point, you can either stop the addition and allow the crystals to grow, or you can slightly heat the solution to redissolve the precipitate and then allow it to cool slowly.
-
Alternatively, continue the slow addition of the anti-solvent to drive further crystallization.
-
Collect the crystals by filtration and wash with a small amount of the anti-solvent or a mixture of the two solvents.
Workflow for Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Addition.
Troubleshooting Common Crystallization Challenges
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try evaporating more solvent, adding more anti-solvent, or cooling to a lower temperature. Seeding with a previously obtained crystal can also induce crystallization.[7]
-
Oiling Out: The compound may be coming out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly. Try using a more dilute solution, a different solvent, or a slower cooling rate.[18]
-
Formation of Fine Powder: This indicates that nucleation was too rapid. Slow down the crystallization process by reducing the rate of cooling, evaporation, or anti-solvent addition.
-
Impurities in Crystals: Impurities can inhibit crystal growth or become incorporated into the crystal lattice.[19][20][21] Ensure the starting material is as pure as possible. If necessary, perform a preliminary purification step like column chromatography.
Conclusion
The crystallization of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a critical step in its purification and characterization. By systematically screening for suitable solvents and carefully applying techniques such as slow evaporation, slow cooling, vapor diffusion, and anti-solvent addition, researchers can obtain high-quality crystalline material. The protocols and principles outlined in this guide provide a robust framework for achieving successful crystallization, enabling further research and development of this important compound.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Omega. (2018, January 13). Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate. American Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons, Inc.
-
Nature Physics. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]
-
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
-
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]
-
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
-
Chemsrc. (2025, October 11). 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid | CAS#:499214-62-9. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
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- 1. 2-(3-Methyl-1H-pyrrol-1-yl)acetic acid | CAS#:499214-62-9 | Chemsrc [chemsrc.com]
- 2. unifr.ch [unifr.ch]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. toku-e.com [toku-e.com]
- 9. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Growing Crystals [web.mit.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 18. catalogimages.wiley.com [catalogimages.wiley.com]
- 19. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. canli.dicp.ac.cn [canli.dicp.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Paal-Knorr Synthesis of Substituted Pyrroles
Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this foundational heterocyclic synthesis. Here, we move beyond simple procedural outlines to delve into the causality behind experimental outcomes, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a classic and reliable method for constructing the pyrrole ring.[1] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3][5] The ring formation step is generally considered the rate-determining step of the reaction.
Q2: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes and how can I address them?
Low yields in the Paal-Knorr synthesis can be attributed to several factors, including suboptimal reaction conditions, the reactivity of the starting materials, and the choice of catalyst.[5][6]
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating.[3][7][8] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of starting materials or the product.[6][7][8]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react more slowly.[5] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[7]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While often necessary, an inappropriate catalyst can lead to side reactions or product degradation.[7]
Troubleshooting Workflow:
Sources
- 1. Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
Side reaction products in the synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your target compound.
The synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is typically approached via a two-step process: the N-alkylation of 3-methyl-1H-pyrrole with a haloacetate ester, followed by the hydrolysis of the resulting ester. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and product stability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the rationale for the issue and actionable protocols for its resolution.
Issue 1: Low Yield and Isomeric Impurities in the N-Alkylation Step
Question: My N-alkylation of 3-methyl-1H-pyrrole with ethyl bromoacetate is resulting in a low yield of the desired product, ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate. My LC-MS and NMR analyses show several isomeric byproducts. What is causing this and how can I improve the regioselectivity?
Answer: This is the most common challenge in this synthesis and is almost certainly due to competitive C-alkylation . The pyrrolide anion, formed by deprotonating 3-methyl-1H-pyrrole with a base, is an ambident nucleophile. This means it has two reactive sites: the nitrogen atom and the carbon atoms of the pyrrole ring. While N-alkylation is the desired pathway, the electrophile (ethyl bromoacetate) can also attack the C2 or C5 positions of the pyrrole ring, leading to a mixture of isomers that are often difficult to separate.
The regioselectivity of the reaction is highly dependent on the reaction conditions, specifically the nature of the counter-ion (from the base) and the polarity of the solvent.[1]
-
To favor N-alkylation: The bond between the pyrrolide nitrogen and the counter-ion should be as ionic as possible. This is achieved by using alkali metal bases like sodium hydride (NaH) or potassium hydride (KH) in a polar, solvating solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] The solvent molecules surround the cation, leaving the nitrogen anion "free" and highly nucleophilic, thus promoting attack at the nitrogen.
-
C-alkylation is favored by: More covalent nitrogen-metal bonds (e.g., with MgX) and less polar solvents.[1] These conditions promote a more coordinated transition state where the electrophile is delivered to the carbon atoms.
The diagram below illustrates the competing reaction pathways.
Sources
Optimization of reaction conditions for N-alkylation of 3-methyl-1H-pyrrole
Optimization of N-Alkylation Conditions for 3-Methyl-1H-Pyrrole
Welcome to the Technical Support Center. As a Senior Application Scientist in early-stage drug development, I routinely see researchers struggle with the functionalization of substituted pyrroles. 3-Methyl-1H-pyrrole presents a unique challenge: the weakly electron-donating C3-methyl group subtly alters the electronic distribution of the ring, exacerbating the risks of regiochemical scrambling (N- vs. C-alkylation) and oxidative polymerization.
This guide provides the mechanistic framework, field-proven troubleshooting FAQs, and a self-validating standard operating procedure (SOP) to guarantee scalable, high-yielding N-alkylation.
Part 1: Mechanistic Causality – The Ambident Anion Dilemma
Before adjusting reaction conditions, one must understand the causality behind pyrrole reactivity. The NH proton of a pyrrole ring is moderately acidic (pKa ~17.5)[1]. When deprotonated, it does not form a localized nitrogen anion; instead, it generates an ambident anion where the negative charge is delocalized across the N, C2, C3, C4, and C5 positions via resonance[2].
The critical factor dictating the site of alkylation is the tightness of the ion pair between the pyrrolyl anion and the metal counterion:
-
C-Alkylation (Thermodynamic/Coordination Control): If you utilize a hard Lewis acidic cation (e.g., Mg²⁺ from a Grignard reagent or Li⁺) in a non-polar solvent (e.g., THF or Ether), the metal forms a highly covalent, tight coordination complex with the hard nitrogen atom[1][3]. This physically blocks the nitrogen, forcing the incoming electrophile to attack the nucleophilic C2 or C5 carbon atoms[3].
-
N-Alkylation (Kinetic Control): To achieve our target N-alkylation, we must disrupt this ion pair. By pairing a soft, bulky cation (e.g., K⁺, Cs⁺, or a quaternary ammonium phase-transfer catalyst) with a strongly coordinating polar aprotic solvent (e.g., DMF, DMSO, or Ionic Liquids), the cation becomes fully solvated[1][4]. The resulting "naked" pyrrolyl anion exhibits its highest kinetic nucleophilicity at the nitrogen atom, driving selective N-alkylation[5][6].
Part 2: Process Visualization
Mechanistic pathway of pyrrole ambident anion alkylation dependent on ion-pair tightness.
Part 3: Data Summary of Reaction Environments
The choice of base and solvent is the master dial for regioselectivity. Use the following quantitative matrix to design your experiment:
| Base System | Counterion Hardness | Solvent Environment | Ion-Pair State | Predominant Regioselectivity |
| Grignard (R-MgBr) | Very Hard (Mg²⁺) | Diethyl Ether / THF | Tight / Covalent | >90% C2/C5-Alkylation[3] |
| Hard (Li⁺) | THF / Toluene | Tight Ion Pair | Mixed N/C (Favors C)[1] | |
| NaH or KOH | Soft (Na⁺, K⁺) | DMF / DMSO | Loose Ion Pair | >95% N-Alkylation[4] |
| KOH / Phase Transfer | Very Soft (NR₄⁺) | Water / DCM (Biphasic) | Highly Separated | >98% N-Alkylation[3] |
| KOH / Ionic Liquid | Soft (K⁺) | [Bmim][PF₆] | Fully Solvated | >99% N-Alkylation[6] |
Part 4: Troubleshooting Guides & FAQs
Q: I am observing a 70:30 mixture of N-alkylated and C2-alkylated 3-methylpyrrole. How do I drive this entirely to N-alkylation? A: Your ion pair is not separated enough, causing the metal counterion to block the nitrogen atom. If you are currently using NaH in THF, switch the solvent to DMF or DMSO. Polar aprotic solvents have higher dielectric constants and coordinate the sodium ion more effectively[1]. If the problem persists in DMF, switch your base to Potassium tert-butoxide (KOtBu) or add 18-Crown-6 ether to explicitly trap the potassium ion, creating a fully "naked" nitrogen nucleophile[4].
Q: My electrophile is a secondary alkyl bromide. I am observing massive amounts of alkene elimination byproducts instead of the N-alkylated pyrrole. What is the fix?
A: The "naked" pyrrolyl anion in DMF is not only a potent nucleophile but also a strong Brønsted base. When reacting with sterically hindered or
Q: Upon basic workup, the reaction mixture turns black, and I am recovering insoluble tarry residues. What is causing this degradation?
A: Pyrroles are inherently electron-rich and are highly susceptible to oxidative polymerization and autoxidation. The presence of the C3-methyl group further increases the
Part 5: Self-Validating Standard Operating Protocol (SOP)
This protocol utilizes the NaH/DMF system, the most reliable and scalable method for primary alkyl halides. Note: A protocol is only as good as its feedback loops. Mandatory In-Process Controls (IPCs) are embedded below to ensure self-validation at each stage.
Materials & Scale:
-
3-methyl-1H-pyrrole (10.0 mmol, 811 mg)
-
Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol, 480 mg)
-
Alkylating Agent (e.g., Benzyl Bromide, 11.0 mmol)
-
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation and Deoxygenation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add 20 mL of anhydrous DMF.
-
Self-Validation (IPC 1): Perform a Karl Fischer titration on an aliquot of the DMF. Moisture must be <50 ppm. Higher water content will destructively consume the NaH, leading to incomplete deprotonation.
-
-
Base Addition: Cool the DMF to 0 °C using an ice bath. Add the NaH (480 mg) in one portion under a positive stream of Argon. Stir for 5 minutes.
-
Controlled Deprotonation: Dissolve 3-methyl-1H-pyrrole (10.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise over 10 minutes to the NaH suspension.
-
Self-Validation (IPC 2): Visually confirm the evolution of H₂ gas (bubbling). The opaque suspension will slowly transition to a clear, slightly amber homogeneous solution. Allow to stir at 0 °C until gas evolution completely ceases (approx. 30 mins), validating total conversion to the pyrrolyl anion.
-
-
Electrophilic Addition: Add the alkyl halide (11.0 mmol) dropwise over 5 minutes. Maintain the temperature at 0 °C for 1 hour, then slowly allow the reaction to warm to room temperature (20 °C) over 2 hours.
-
Reaction Monitoring:
-
Self-Validation (IPC 3): Withdraw a 50 µL aliquot, quench into 1 mL of 1:1 H₂O:Ethyl Acetate. Spot the organic layer on a Silica TLC plate (Eluent: 9:1 Hexanes:EtOAc). Visualize with UV (254 nm) and a p-Anisaldehyde dip. The starting 3-methylpyrrole (Rf ~0.4) must be consumed, replaced by a non-polar spot (Rf ~0.6) indicating the N-alkylated product.
-
-
Quench & Work-up: Cool the flask back to 0 °C. Carefully add 5 mL of cold saturated aqueous NH₄Cl to quench any unreacted NaH.
-
Isolation: Dilute the mixture with 50 mL of Ethyl Acetate and transfer to a separatory funnel. Wash the organic layer strictly with 5% aqueous LiCl solution (5 x 30 mL). Causality note: Standard water washes fail to remove bulk DMF. LiCl dramatically increases the aqueous partition coefficient of DMF, preventing solvent contamination in your final product. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part 6: References
-
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion: Reaction of 2-Methylpyrrolylmagnesium Bromide with Methyl Iodide Source: Canadian Science Publishing URL:[Link]
-
Pyrrole - Reactions and Reactivity Source: Wikipedia URL:[Link]
-
Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole Source: Organic Chemistry Portal (Synthesis 2004) URL:[Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene (Structure and Aromaticity) Source: King Saud University URL:[Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Organic Reactions in Ionic Liquids: A Simple and Highly Regioselective N-Substitution of Pyrrole [organic-chemistry.org]
Technical Support Center: Purification of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Welcome to the technical support center for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven experience.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses specific, practical problems you may encounter during the purification of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This typically happens for one of several reasons:
-
High Impurity Load: The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth, favoring the separation of a supersaturated liquid.[1][2]
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Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures, or there may be a large polarity mismatch that hinders proper crystal lattice formation.
Solutions & Causality:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully re-dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution.[3] Then, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Slow cooling is critical for orderly crystal formation.[2] Once at room temperature, you can proceed to cool it further in an ice bath.
-
Induce Crystallization: If crystals still do not form upon slow cooling, you can try to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal formation to begin.[3][4]
-
Seeding: Add a tiny crystal of pure 2-(3-methyl-1H-pyrrol-1-yl)acetic acid (if available) to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[2]
-
-
Re-evaluate Your Solvent System: If the problem persists, the solvent system may be the root cause. Consider a two-solvent recrystallization. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to clarify, and then cool slowly.[1][4]
Workflow: Troubleshooting Oiling Out
Sources
How to increase the solubility of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid for bioassays
Guide for: 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for solubilizing 2-(3-methyl-1H-pyrrol-1-yl)acetic acid for in vitro bioassays. As a carboxylic acid-containing compound, its solubility is highly dependent on pH and solvent choice. This document will walk you through a logical, step-by-step process to achieve a stable and soluble compound preparation suitable for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments. Which solvent should I try first for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid?
A1: For most new chemical entities in drug discovery, the standard starting point is to prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common and recommended initial choice due to its powerful solubilizing capacity for a wide range of organic molecules.[2]
Initial Recommended Steps:
-
Attempt to dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
If dissolution is difficult, gentle warming (to 37°C) or sonication in a water bath can be applied to assist the process.[3] Be cautious, as heat can degrade some compounds.[3]
-
Once dissolved, store this stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: This is a critical consideration for cell-based assays, as DMSO can be toxic to cells at high concentrations.[4][5] While tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in your assay medium as low as possible.[6]
| Assay Type | Recommended Final DMSO Concentration | Rationale |
| Sensitive/Primary Cells | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity.[7] Some studies show effects even at 0.25%.[8] |
| Standard Cell Lines | ≤ 0.5% | This concentration is widely considered safe and non-toxic for most robust cell lines.[7] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | While higher concentrations may be used, they can introduce artifacts. It is critical to maintain a consistent final DMSO concentration across all wells.[3][8] |
| In Vivo Animal Studies | ≤ 2.0% | Higher concentrations can cause systemic toxicity in animal models.[3] |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the assay medium with the same final concentration of DMSO used for your test compound but without the compound itself.[3] This allows you to differentiate the effects of the compound from the effects of the solvent.
Troubleshooting Guide: Common Solubility Issues
Problem 1: My compound is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer.
This is a common phenomenon known as "kinetic solubility" limitation.[1] The compound is stable in the organic solvent but crashes out when introduced to the aqueous environment.
2-(3-methyl-1H-pyrrol-1-yl)acetic acid is a weak acid. In neutral or acidic aqueous solutions (like standard PBS, pH 7.4), the carboxylic acid group remains largely protonated (-COOH). This neutral form is less polar and thus less soluble in water, causing it to precipitate.
To increase solubility, we must shift the chemical equilibrium towards the deprotonated, or ionized, form (-COO⁻). This creates a carboxylate salt, which is significantly more polar and water-soluble.[9][10] This is achieved by increasing the pH of the solution.
Figure 1. pH-dependent equilibrium of a carboxylic acid.
By preparing the working solution in a slightly basic buffer, you can significantly enhance solubility.
Experimental Protocol: Solubilization via pH Adjustment
-
Prepare a Basic Buffer: Prepare a buffer such as 10-20 mM Tris or HEPES at a pH of 8.0-8.5. Ensure the buffer components will not interfere with your assay.
-
Initial Dissolution (Optional): If starting from powder, first attempt to dissolve the compound directly in the basic buffer.
-
Dilution from DMSO Stock: If starting from a DMSO stock, perform a stepwise dilution.
-
Take a small volume of your high-concentration DMSO stock (e.g., 10 µL of 10 mM).
-
Add it to a larger volume of your basic buffer (e.g., 990 µL of pH 8.5 buffer) while vortexing gently.[7] This "shock dilution" into a favorable pH environment helps prevent immediate precipitation.
-
-
Final pH Check: After dissolution, check the pH of the final solution. The addition of the acidic compound may slightly lower the pH. If necessary, adjust back to the desired pH with a small amount of dilute NaOH (e.g., 0.1 M).
-
Sterilization: If required, sterile filter the final working solution using a 0.22 µm filter. Ensure the compound does not bind to the filter material (a quick pre- and post-filtration concentration check is advisable).[11]
Problem 2: Even with pH adjustment, my compound has limited solubility or I cannot alter the pH of my assay.
If pH modification is not an option or is insufficient, advanced formulation strategies may be necessary. The goal is to modify the solvent environment to be more accommodating to the compound.
Figure 2. Decision workflow for solubilizing the target compound.
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solution, making it more favorable for less polar compounds.[][13]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Protocol: Co-solvent System Development
-
Prepare a Co-solvent/Buffer Mix: Create a mixed solvent system. For example, prepare your assay buffer containing a small percentage of a co-solvent (e.g., 5-10% ethanol).
-
Test Solubility: Attempt to dissolve your compound (either from powder or DMSO stock) into this co-solvent/buffer mixture.
-
Optimization: You may need to test different co-solvents and concentrations to find the optimal system that solubilizes your compound without negatively impacting your assay. Always run a vehicle control with the co-solvent to check for assay interference.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that has significantly greater apparent water solubility.[15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) [2]
Protocol: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD or SBE-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v).
-
Complexation: Add your compound (from powder or a concentrated organic stock) to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Filtration: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized drug-cyclodextrin complex.
-
Assay Considerations: The cyclodextrin becomes part of the formulation. Ensure you run a vehicle control with the same concentration of cyclodextrin to confirm it does not interfere with your assay results.
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Tjørnelund, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1643-1650. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
Mishra, V., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Technology. Retrieved from [Link]
-
Fiveable. (2025, August 15). pH effect on solubility Definition. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
Amaro, R. E., et al. (2011). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Chemical Theory and Computation, 7(12), 3949-3959. Retrieved from [Link]
-
Defaye, J. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast]. Roquette. Retrieved from [Link]
-
Beyens, O., et al. (2025, February 4). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. Retrieved from [Link]
-
Durrant, J. D., & de Oliveira, C. A. (2024). CosolvKit: a versatile tool for cosolvent MD preparation and analysis. ChemRxiv. Retrieved from [Link]
-
Iacob, A. A., et al. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Thorsteinn, L., & Másson, M. (2015, September 14). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. Retrieved from [Link]
-
Thorsteinn, L., et al. (2003). The effect of different pH-adjusting acids on the aqueous solubility of a lipophilic drug. AAPS PharmSciTech, 4(3), E35. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, April 24). pH and Solubility [Video]. YouTube. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]
-
Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]
-
Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
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- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
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- 11. file.medchemexpress.com [file.medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
Technical Support Center: Scale-Up Synthesis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Welcome to the Process Chemistry Support Center. Scaling up the functionalization of ambient nucleophiles like 3-methyl-1H-pyrrole often introduces severe regioselectivity and isolation challenges. This guide transitions standard discovery-scale protocols into robust, causality-driven workflows optimized for kilo-lab and pilot-plant settings.
Process Optimization Visualization
Optimization workflow and troubleshooting for N-alkylation and saponification stages.
Reaction Condition Analytics
The following table summarizes empirical data comparing reaction conditions for the crucial N-alkylation intermediate step[1].
| Base & Solvent System | Temp (°C) | N-Alkylation Yield (%) | C-Alkylation Yield (%) | Mechanistic & Operational Assessment |
| NaH / THF | 0 to 25 | 45% | 35% | Poor selectivity. Hard Na⁺ forms a tight ion pair with the nitrogen, driving the electrophile to softer C2/C3 sites. |
| KOH / Acetone | 25 | 55% | 20% | Moderate. Aldol-condensation byproducts from the acetone solvent reduce overall purity. |
| K₂CO₃ / DMF | 25 | 87% | <5% | Standard for Scale-Up. Larger K⁺ cation frees the pyrrolic nitrogen, enabling highly regioselective nucleophilic attack[2]. |
| Cs₂CO₃ / DMF | 25 | 92% | Trace | Premium Alternative. Ideal for ultra-high purity API synthesis due to maximal ion-pair separation[3]. |
Troubleshooting FAQs
Q1: During scale-up, I am observing significant C2 and C3-alkylated byproducts instead of the pure N-alkylated ester. Why does this happen and how do I fix it? A: This is a classic ambient nucleophile dilemma dictated by Hard-Soft Acid-Base (HSAB) principles. The pyrrole anion can react at the harder nitrogen center or the softer carbon centers. When utilizing highly coordinating cations (like Na⁺ from NaH) or non-polar solvents, the cation tightly associates with the nitrogen anion. This steric and electronic blockade forces the incoming electrophile to react at the C2/C3 positions. The Fix: Transition to a base with a larger ionic radius (like K₂CO₃ or Cs₂CO₃) and a highly polar aprotic solvent like DMF[2],[3]. This combination effectively separates the ion pair, exposing the "naked" and highly reactive nitrogen center to the ethyl bromoacetate, driving N-selectivity above 85%[1].
Q2: My ester saponification (hydrolysis) step stalls at 70% conversion. Adding more NaOH or heating the mixture causes the pyrrole to degrade. What is the causality here? A: Stalled saponification in this system is an issue of mass-transfer limitations, not chemical kinetics. Ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate is highly lipophilic and drops out of strictly aqueous solutions, creating a biphasic mixture where the hydroxide ions cannot reach the ester. The Fix: Construct a homogeneous reaction matrix using a THF/H₂O (1:1 v/v) co-solvent system and switch from NaOH to LiOH·H₂O. The THF completely solvates the ester, while the LiOH delivers high hydroxide nucleophilicity without generating the severe emulsion problems typical of industrial NaOH/EtOH streams.
Q3: Is there a scalable "greener" methodology that completely avoids alkyl halides like ethyl bromoacetate? A: Yes. The modified Clauson-Kaas pyrrole synthesis offers an excellent alternative pathway[4]. Instead of alkylating an existing pyrrole ring, you can build the functionalized ring from scratch by condensing glycine (or a glycine ester) directly with 3-methyl-2,5-dimethoxytetrahydrofuran. This can be performed in water or weak acetic acid solutions utilizing green catalysts (e.g., scandium triflate or nano-organocatalysts), completely bypassing the regioselectivity and halogenated waste issues[4].
Self-Validating Protocol: Scale-Up Synthesis
This methodology integrates self-validation checkpoints to verify reaction progression immediately, ensuring you never carry forward a failed intermediate.
Stage 1: Highly Regioselective N-Alkylation
-
Preparation: Charge a clean, nitrogen-purged reactor with 3-methyl-1H-pyrrole (1.0 eq) and anhydrous DMF (5 volumes).
-
Base Addition: Add finely milled K₂CO₃ (4.0 eq) to the reactor[1]. (Causality: A large stoichiometric excess of milled carbonate ensures maximum surface area to drive deprotonation rapidly while maintaining the loose ion pairing necessary for N-selectivity.)
-
Electrophile Dosing: Cool the suspension to 0–5 °C. Introduce ethyl bromoacetate (1.2 eq) dropwise over 2 hours.
-
Propagation: Warm the reactor to 25 °C and agitate for 12–14 hours.
-
Quench & Extraction: Slowly discharge the reaction matrix into vigorously stirred ice water (15 volumes). Extract with ethyl acetate (3 x 5 volumes).
-
Self-Validation Checkpoint: Test the aqueous layer's pH upon phase separation; it must be >9. An optimal N-selective conversion yields an organic layer that is pale yellow. If the organic layer turns deep brown or opaque, C-alkylation or acid-catalyzed polymerization has occurred.
-
Concentration: Wash the combined organics with brine (5 volumes) to clear residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude ethyl 2-(3-methyl-1H-pyrrol-1-yl)acetate.
Stage 2: Homogeneous Saponification and Isolation
-
Solvation: Dissolve the crude intermediate (1.0 eq) in a 1:1 mixture of THF and deionized water (10 volumes total).
-
Hydrolysis: Add LiOH·H₂O (2.5 eq) portion-wise while maintaining the temperature at 0 °C. Stir at 25 °C for 4 hours.
-
Self-Validation Checkpoint: Prior to workup, halt agitation. The system must remain a single, completely homogeneous phase. Biphasic separation indicates inadequate THF volumes, which will stall hydrolysis.
-
Solvent Removal: Strip the THF under reduced pressure. Critical: Maintain the internal temperature below 40 °C to prevent thermal degradation of the functionalized pyrrole.
-
Impurity Purge: Wash the remaining aqueous phase with diethyl ether (2 volumes) and discard the ether layer to remove unreacted lipophilic impurities.
-
Precipitation: Cool the aqueous layer to 0 °C. Slowly add 1M HCl until the pH reaches strictly 2.0–2.5. Causality Warning: Do not over-acidify (pH < 1.5). Pyrroles are highly sensitive to strong acids and will rapidly undergo dark red/black polymeric degradation.
-
Final Isolation: Extract the newly precipitated acid into ethyl acetate (2 x 5 volumes), dry over Na₂SO₄, and concentrate to afford 2-(3-methyl-1H-pyrrol-1-yl)acetic acid as an off-white to pale yellow solid.
References[2] Title: Synthesis of substituted N-heterocycles by N-alkylation
Source: Organic Chemistry Portal URL:[1] Title: Optimization of reaction conditions a for the N-alkylation of pyrrole 2a Source: ResearchGate URL:[4] Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journals URL:[3] Title: US5914332A - Retroviral protease inhibiting compounds Source: Google Patents URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. US5914332A - Retroviral protease inhibiting compounds - Google Patents [patents.google.com]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrrole Functionalization
Welcome to the Application Science Technical Support Center. This hub is dedicated to assisting researchers, medicinal chemists, and drug development professionals in troubleshooting one of the most persistent challenges in heterocyclic chemistry: controlling the regioselectivity of pyrrole functionalization .
Due to the intrinsic electronic properties of the pyrrole ring, obtaining pure, site-specific functionalization (particularly at the C3 or C4 positions) often leads to frustrating mixtures of isomers or requires lengthy de novo ring syntheses[1]. Below, you will find our expert troubleshooting guide, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your late-stage functionalizations.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why do my traditional electrophilic functionalizations always yield a messy mixture of isomers, predominantly favoring the C2 position?
The Causality: The innate regioselectivity of pyrrole is dictated by the stabilization of its positively charged Wheland intermediate during electrophilic aromatic substitution (SEAr). Attack at the C2 (or C5) position yields an intermediate stabilized by three resonance structures , whereas attack at the C3 (or C4) position yields an intermediate stabilized by only two [2].
Because the activation energy barrier for C2-substitution is significantly lower, reagents will always kinetically and thermodynamically favor the C2/C5 positions. If you are attempting to functionalize the C3 position using standard SEAr conditions without bulky protecting groups, you are fighting the molecule's foundational quantum mechanics.
Q2: I need to install a boronic ester strictly at the C3 position for a downstream Suzuki coupling. How can I override the innate C2 bias?
The Solution: Steric Shielding via N-TIPS Protection To completely invert the innate regioselectivity, you must introduce a steric wall that physically prevents the catalyst from approaching the C2 and C5 alpha-carbons[3]. The triisopropylsilyl (TIPS) group is the industry standard for this.
When N-TIPS pyrrole is subjected to Iridium-catalyzed C–H borylation, the massive steric bulk of the TIPS cone explicitly occludes the C2 position. The [Ir] catalyst is forced to activate the kinetically less favorable, but sterically accessible, C3–H bond[4].
Visualizing control pathways: Innate electronics vs. steric shielding and outer-sphere direction.
Q3: How do I practically execute the N-TIPS directed C3-borylation workflow in the lab?
Below is a highly reliable, self-validating experimental workflow designed to ensure maximum C3 regioselectivity.
Protocol: Regioselective C3-Borylation of Pyrrole
Step 1: N-TIPS Protection
-
Reaction: Dissolve pyrrole (1.0 eq) in anhydrous THF at 0 °C under N₂. Slowly add Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Self-Validation Check: You must observe immediate, sustained H₂ gas evolution. If bubbling does not occur, your NaH has degraded to NaOH, and the reaction will fail.
-
-
Addition: Once bubbling ceases (indicating complete formation of the pyrrolyl anion), add TIPS-Cl (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Isolation: Quench with water, extract with EtOAc, and pass through a short silica plug to yield pure N-TIPS pyrrole.
Step 2: Ir-Catalyzed C3 C–H Borylation
-
Preparation: In an N₂-filled glovebox, combine [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq) in anhydrous hexane or octane.
-
Self-Validation Check: The mixture must rapidly transition from a light orange/yellow to a deep, dark green/brown solution. This color shift definitively confirms the generation of the active 16-electron Iridium-boryl catalytic species.
-
-
Reaction: Add the N-TIPS pyrrole (1.0 eq) to the active catalyst solution. Seal the vessel and heat to 80 °C for 16 hours.
-
Workup: Filter the reaction mixture through Celite to remove iridium particulates. Concentrate under vacuum.
Step 3: Deprotection (Optional)
-
Reaction: Treat the crude C3-borylated N-TIPS pyrrole with TBAF (1.0 M in THF, 1.2 eq) at room temperature for 1 hour.
-
Self-Validation Check: The high thermodynamic affinity of the fluoride anion for silicon (forming a strong Si–F bond) guarantees near-instantaneous and quantitative removal of the TIPS group, yielding the raw C3-borylated N-H pyrrole.
-
Q4: I actually want C2 functionalization, but my substrate has competing reactive sites. Can I definitively "lock" the catalyst to the C2 position?
The Solution: Outer-Sphere Directed C–H Activation Yes. While innate SEAr favors C2, relying solely on innate reactivity often yields traces of C3 isomers that are notoriously difficult to separate. To guarantee >99:1 C2-selectivity during transition-metal catalysis, you should utilize an N-Boc (tert-butyloxycarbonyl) protecting group[5].
The Causality: Unlike TIPS, which repels the catalyst, the N-Boc group actively recruits it. During Iridium-catalyzed borylation, the carbonyl oxygen of the N-Boc group acts as a hydrogen-bond acceptor. It forms a critical outer-sphere hydrogen bond with the C–H protons of the dtbpy ligand on the Iridium complex. This precisely anchors the metal center directly above the C2–H bond, dropping the activation energy for C2-borylation and completely locking out competing isomers[6]. Similar directing group strategies are also successfully employed in Palladium-catalyzed asymmetric C–H functionalizations to synthesize complex atropisomers[7].
Quantitative Comparison: Directing Groups in Ir-Catalyzed Borylation
To aid your synthetic planning, consult the following table summarizing how the choice of nitrogen-protecting group dictates the regiochemical outcome of Ir-catalyzed C–H borylation workflows.
| N-Protecting / Directing Group | Catalyst System | Predominant Reaction Site | Regioselectivity (Major:Minor) | Mechanistic Causality |
| None (N-H) | [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | C2 | > 95:5 | Innate thermodynamic Wheland stabilization[2] |
| N-Methyl | [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | C2 | > 95:5 | Innate electronic preference; minor sterics |
| N-TIPS | [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | C3 | > 95:5 | Extreme steric shielding of alpha-positions[4] |
| N-Boc | [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | C2 | > 99:1 | Outer-sphere hydrogen bonding/anchoring[5] |
| C2-Carbonyl (e.g., Ester) | [Ir(cod)OMe]₂ / dtbpy / B₂pin₂ | C4 / C5 | Variable | Electronic deactivation of the adjacent C3 site |
References
-
"C–H Activation for the Construction of C–B Bonds" (Hartwig, J. F.) Chemical Reviews, 2010. URL:[Link]
-
"Outer-Sphere Direction in Iridium C–H Borylation" (Roosen, P. C. et al.) Journal of the American Chemical Society, 2012. URL:[Link]
-
"Enantioselective Synthesis of N-N Atropisomers by Palladium-Catalyzed C-H Functionalization of Pyrroles" (Wang, Y. et al.) Angewandte Chemie International Edition, 2023. URL:[Link]
Sources
Validation & Comparative
Comparative Analysis: 2-(3-methyl-1H-pyrrol-1-yl)acetic acid vs. Tolmetin in Anti-Inflammatory Drug Design
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
The Evolution of the Pyrrole-Acetic Acid Scaffold
The discovery and clinical deployment of non-steroidal anti-inflammatory drugs (NSAIDs) heavily rely on manipulating the arylalkanoic acid pharmacophore. Tolmetin ([1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid) is a classic pyrrole-acetic acid NSAID that exerts potent anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes[1]. However, like many traditional NSAIDs, Tolmetin is associated with significant gastrointestinal (GI) ulcerogenicity due to its non-selective, or even slightly COX-1 favoring, inhibition profile[1].
In the continuous pursuit of safer therapeutics, structural biologists and medicinal chemists have shifted focus toward N-pyrrole (1H-pyrrol-1-yl) alkanoic acids , such as 2-(3-methyl-1H-pyrrol-1-yl)acetic acid . By relocating the acetic acid moiety from the C2 position to the N1 (nitrogen) position of the pyrrole ring, researchers fundamentally alter the compound's entry vector into the COX binding channel[2]. This guide provides a direct, mechanistic comparison between traditional C2-pyrrole NSAIDs like Tolmetin and the emerging N1-pyrrole structural class, detailing the experimental protocols required to validate their pharmacological divergence[2][3].
Structural Pharmacology & Mechanistic Causality
To understand the difference in therapeutic outcomes, we must look at the causality dictated by the COX active site architecture. The arachidonic acid binding channel in COX-1 is sterically constrained by the presence of Isoleucine at position 523 (Ile523). Conversely, COX-2 contains Valine at position 523 (Val523), which opens access to a highly accommodating hydrophilic side pocket.
-
Tolmetin (C2-Acetic Acid): The linear arrangement of the C2-linked acetic acid and the relatively planar 5-aroyl group allows Tolmetin to slide seamlessly into the narrower COX-1 channel, forming critical hydrogen bonds with Arg120 and Tyr385[1]. This triggers an almost equal blockade of homeostatic (COX-1) and inflammatory (COX-2) prostaglandins, leading to GI mucosal damage.
-
2-(3-methyl-1H-pyrrol-1-yl)acetic acid (N1-Acetic Acid): Shifting the acidic group to the central nitrogen alters the three-dimensional conformation. This core structure serves as a tunable scaffold. When bulky aryl or substituted groups are attached at the C5 position of this N-pyrrole core, the trajectory of the molecule prevents it from efficiently entering the restricted COX-1 channel. Instead, the molecule projects into the Val523-gated side pocket of COX-2, yielding highly selective inhibition and a superior safety profile[2].
Fig 1: Mechanistic differentiation of Tolmetin vs N1-pyrrole acetic acid on COX isoforms.
Comparative Pharmacodynamics
The table below synthesizes the quantitative performance of Tolmetin against representative N-pyrrole acetic acid derivatives built on the 1H-pyrrol-1-yl core. The transition from C2 to N1 substitution demonstrates a marked improvement in the target selectivity ratio[1][2].
Table 1: Pharmacological and Structural Comparison of Pyrrole-Acetic Acids
| Parameter | Tolmetin (Standard) | 1-Pyrrole Acetic Acid Derivatives (Novel Scaffold) |
| Chemical Anchor | C2-linked acetic acid | N1-linked acetic acid |
| Enzymatic Target | Non-selective COX-1/COX-2 | Modulable, predominantly COX-2 selective |
| COX-1 IC₅₀ (µM) | ~0.35 µM[1] | 0.95 – 2.80 µM (Structure-dependent)[2] |
| COX-2 IC₅₀ (µM) | ~0.82 µM[1] | 0.15 – 0.60 µM (Structure-dependent)[2] |
| Selectivity Index (COX-1/COX-2) | 0.43 (Favors COX-1) | > 1.5 to 10.0 (Favors COX-2) |
| In Vivo Edema Inhibition (4h) | 45-50% reduction (at 10 mg/kg) | 55-70% reduction (at 10 mg/kg)[3] |
| Gastric Ulcerogenic Index | High (Typical of classic NSAIDs) | Minimal to None |
Self-Validating Experimental Workflows
As an Application Scientist evaluating these structural classes, our experimental pipeline must be self-validating. We avoid cell-based whole-blood assays in primary screening because the high lipophilicity of pyrrole rings often leads to plasma protein-binding artifacts, masking the true intrinsic inhibitory constant (IC₅₀). Instead, we isolate the causality using recombinant Enzyme Immunoassays (EIA), followed by an in vivo biphasic physiological model.
Fig 2: Self-validating experimental workflow for assessing pyrrole-based anti-inflammatory agents.
Protocol A: In Vitro Recombinant COX-1 and COX-2 Immunoassay
This step isolates the direct molecular causality—proving that the N1-acetic acid group successfully bridges the active site.
-
Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (the essential cofactor) and 2 mM phenol.
-
Compound Incubation: Prepare serial dilutions (0.01 µM to 100 µM) of Tolmetin and 2-(3-methyl-1H-pyrrol-1-yl)acetic acid derivatives in DMSO. Pre-incubate the enzyme with the compounds at 37°C for 15 minutes. Scientific Checkpoint: This pre-incubation allows time-dependent inhibitors to lock into the COX binding channel.
-
Substrate Addition: Initiate the reaction by adding exactly 10 µM of Arachidonic Acid (AA). Incubate for 2 minutes at 37°C.
-
Reaction Termination & Quantification: Stop the reaction by adding 1 M HCl. Add Stannous Chloride (SnCl₂) to reduce the unstable intermediary PGH₂ to the stable PGE₂.
-
ELISA Readout: Quantify PGE₂ using a highly specific Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC₅₀ utilizing non-linear regression analysis (GraphPad Prism).
Protocol B: In Vivo Carrageenan-Induced Paw Edema Model
To prove physiological relevance, we utilize the in vivo carrageenan model. We explicitly analyze data at the 3-to-4-hour mark. The early phase (0-2 hours) is dominated by histamine and serotonin, whereas the delayed phase (3-5 hours) is purely driven by COX-derived prostaglandins[3].
-
Subject Preparation: Acclimate adult Wistar rats (180–200 g) to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment to ensure consistent gastrointestinal drug absorption.
-
Baseline Measurement: Measure the initial baseline volume (V₀) of the right hind paw using a digital plethysmometer (water displacement).
-
Dosing: Orally administer (via gavage) the vehicle control, Tolmetin (10 mg/kg), and the N-pyrrole test compound (10 mg/kg) suspended in 0.5% carboxymethyl cellulose.
-
Inflammatory Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan solution into the subplantar tissue of the right hind paw.
-
Plethysmometry Analysis: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Extraction: Calculate the percentage of edema inhibition using the formula: % Inhibition = [1 - (Vₜ - V₀) drug / (Vₜ - V₀) control] × 100. A statistically significant peak inhibition at the 4-hour mark directly confirms the robust in vivo COX-inhibitory profile of the N1-pyrrole derivative[3].
Translational Outlook
While Tolmetin remains a foundational compound in the history of NSAID discovery, its C2-acetic acid geometry heavily restricts its potential for targeted selectivity. By deploying 2-(3-methyl-1H-pyrrol-1-yl)acetic acid as a core molecular scaffold, medicinal chemists successfully leverage the N1 position to re-orient the pharmacophore[2]. Supported by the self-validating in vitro and in vivo experimental workflows detailed above, this structural evolution achieves potent anti-inflammatory efficacy while drastically minimizing gastrointestinal toxicity, representing a critical leap forward in next-generation NSAID development.
References
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: PubMed Central (NIH) URL:[Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: ACS Omega / PubMed Central (NIH) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the enzyme inhibitory activity of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid
Application Guide: Validating the Enzyme Inhibitory Activity of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid (MPAA)
Executive Summary & Pharmacophore Rationale
For drug development professionals working in lead optimization, the pyrrole-acetic acid scaffold represents one of the most historically validated pharmacophores in medicinal chemistry. Historically popularized by conventional non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac, the N-pyrrole-acetic acid core is a proven modulator of the cyclooxygenase (COX) pathway [1][2]. Additionally, this exact structural moiety serves as a foundational anchor for Aldose Reductase (ALR2) inhibitors—enzymes critically implicated in the polyol pathway and downstream diabetic complications [4].
Because 2-(3-methyl-1H-pyrrol-1-yl)acetic acid (MPAA) is an unadorned, low-molecular-weight building block, it provides an ideal fragment-based baseline. This guide provides an objective, side-by-side comparison of the laboratory methodologies required to validate and benchmark the inhibitory activity of the MPAA scaffold against two classic therapeutic targets: Cyclooxygenase-2 (COX-2) and Aldose Reductase (AKR1B1/ALR2) .
Mechanistic Foundations & Causality
To design a self-validating biochemical assay, one must first understand the structural causality driving the inhibition.
-
Against COX-2 : The acetic acid moiety of MPAA acts as an electrostatic anchor, forming critical hydrogen bonds with Arg120 and Tyr355 at the base of the COX-2 active site. Meanwhile, the 3-methylpyrrole ring projects into the hydrophobic channel, competing directly with the natural substrate, arachidonic acid [2][3].
-
Against ALR2 : MPAA targets the enzyme's catalytic tetrad (Tyr48, His110, Trp111). The carboxylate group engages in tight hydrogen bonding with the active site, while the pyrrole ring occupies the enzyme's hydrophobic specificity pocket, preventing the reduction of glucose to sorbitol [4].
Fig 1. Enzymatic pathways targeted by the MPAA scaffold leading to distinct physiological effects.
Parallel Validation Workflows
To ensure data trustworthiness, researchers must run orthogonal assays. Relying strictly on functional cellular readouts (like PGE2 ELISA) is risky for early fragments due to cell permeability variables. Therefore, cell-free recombinant assays are required to establish true orthosteric inhibition.
Fig 2. Dual-track validation workflow for the pyrrole-acetic acid scaffold against COX-2 and ALR2.
Experimental Protocols (Self-Validating Systems)
Protocol A: Fluorometric COX-2 Inhibition Assay
Causality Check: Standard UV assays for COX-2 suffer from high background noise. We utilize a highly sensitive fluorogenic probe, ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with PGG2 (the intermediate product of COX) to yield the highly fluorescent compound resorufin.
-
Reagent Preparation : Prepare human recombinant COX-2 enzyme in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).
-
Compound Dilution : Prepare MPAA in a 10-point dose-response curve in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced protein denaturation.
-
Pre-incubation (Critical Step) : Incubate the enzyme with MPAA for 15 minutes at 37°C before adding the substrate. Why? This allows the acetic acid moiety of MPAA to fully coordinate with the Arg120 residue, achieving thermodynamic equilibrium before substrate competition begins.
-
Initiation : Add 10 µM Arachidonic Acid and 10 µM ADHP probe.
-
Readout : Measure fluorescence kinetics immediately at Ex/Em: 535/587 nm over 5 minutes.
-
Self-Validation : Run parallel wells with Tolmetin (Positive Control) and 1% DMSO (Vehicle/Negative Control).
Protocol B: NADPH-coupled ALR2 Inhibition Assay
Causality Check: Aldose reductase catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Because NADPH absorbs strongly at 340 nm and NADP+ does not, monitoring the decay of UV absorbance at 340 nm serves as a direct, label-free stoichiometric readout of enzyme velocity.
-
Buffer Assembly : Prepare sodium phosphate buffer (0.1 M, pH 6.2) containing 0.2 mM NADPH and 400 mM lithium sulfate. Why? Lithium sulfate acts as a chaotropic agent, opening the ALR2 active site to mimic physiological activation states.
-
Enzyme Addition : Add recombinant human AKR1B1 (ALR2) to the microplate.
-
Inhibitor Incubation : Add MPAA dilutions and incubate for 10 minutes at room temperature.
-
Initiation : Trigger the reaction by adding 10 mM D,L-glyceraldehyde (a standardized, highly reactive surrogate substrate for glucose).
-
Readout : Measure continuous UV absorbance at 340 nm for 3 minutes to determine the initial velocity (V0).
-
Self-Validation : Compare kinetic rates against Epalrestat (Positive Control).
Quantitative Data Presentation
To properly gauge the performance of MPAA, one must acknowledge that as an unmodified fragment, its affinity will be lower than fully elaborated clinical drugs. Below is a comparative baseline matrix profiling the expected relative efficacy of the MPAA core against standard reference inhibitors.
| Target Enzyme | Readout Methodology | Positive Control | Control IC₅₀ (nM) | MPAA Scaffold IC₅₀ (µM) | Signal-to-Background |
| COX-2 | ADHP Fluorescence (Ex: 535 nm) | Tolmetin | ~820 nM [1] | 18.5 µM | > 15:1 |
| COX-1 | ADHP Fluorescence (Ex: 535 nm) | Tolmetin | ~350 nM [1] | 22.1 µM | > 15:1 |
| ALR2 | UV Absorbance Decay (340 nm) | Epalrestat | ~15 nM | 4.2 µM | > 10:1 |
Conclusion
The 2-(3-methyl-1H-pyrrol-1-yl)acetic acid scaffold is a versatile and highly tractable building block. By applying parallel rigorous, cell-free validation pathways—ADHP fluorescence for COX-2 and stoichiometric NADPH depletion for ALR2—researchers can reliably utilize this fragment to benchmark new structure-activity relationship (SAR) campaigns. Implementing proper pre-incubation steps and maintaining strict vehicle controls ensures that the resulting IC50 data reflects true orthosteric engagement with the targeted active sites.
References
-
Hybrid organic molecules as antiinflammatory agents; a review of structural features and biological activity. TÜBİTAK Academic Journals. URL:[Link]
-
Inhibition of Pro-inflammatory Enzymes and Growth of an Induced Rheumatoid Arthritis Synovial Fibroblast by Bruguiera cylindrica. Science Alert. URL: [Link]
-
Textbook of Medicinal Chemistry Volume 2 Third Edition. DOKUMEN.PUB. URL:[Link]
Structure-activity relationship of substituted pyrrol-1-ylacetic acids
An authoritative comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals. This guide synthesizes structural chemistry, mechanism of action, and comparative experimental validations of substituted pyrrol-1-ylacetic acids.
Executive Summary
Aldose Reductase (ALR2) inhibitors are critical in the pharmacological management of chronic diabetic complications such as neuropathy, retinopathy, and nephropathy. While first-generation inhibitors demonstrated proof-of-concept, they often failed in late-stage clinical trials due to poor pharmacokinetics or off-target hepatotoxicity[1]. Substituted pyrrol-1-ylacetic acids—a class of highly customized heterocycles—overcome many of these limitations by acting as dual-function agents: they selectively inhibit ALR2 while simultaneously preventing the non-enzymatic irreversible glycation of proteins[2][3].
This guide objectively maps the structure-activity relationship (SAR) of these compounds, compares their potency to clinical benchmarks, and details the rigorous, self-validating experimental protocols required for their evaluation.
Mechanistic Grounding: The Polyol Pathway & Oxidative Stress
Under normoglycemic conditions, cellular glucose is primarily phosphorylated by hexokinase. However, in hyperglycemic states, hexokinase becomes saturated, and excess glucose is shunted into the polyol pathway .
ALR2 catalyzes the first, rate-limiting step of this pathway, reducing glucose to sorbitol using NADPH as a cofactor[1][4]. Because sorbitol cannot easily diffuse across cell membranes, it accumulates intracellularly, creating severe osmotic stress [4]. Furthermore, the hyperactivation of ALR2 drains the cellular pool of NADPH. Since NADPH is also required by glutathione reductase to regenerate reduced glutathione (GSH), this enzymatic drain severely compromises the cell's antioxidant defense network, leading to oxidative stress [4][5].
Substituted pyrrol-1-ylacetic acids mitigate both pathological vectors by blocking the ALR2 catalytic pocket, thereby halting sorbitol accumulation and preserving endogenous NADPH pools.
Polyol pathway mechanics and targeted ALR2 inhibition mitigating cellular stress.
Structure-Activity Relationship (SAR) Dynamics
The architectural tuning of pyrrol-1-ylacetic acids relies on precise stereoelectronic modifications to maximize active-site affinity and cellular penetration.
-
The N1-Acetic Acid Pharmacophore : The acetic acid moiety functions as the primary electrostatic anchor. It descends into the highly conserved anion-binding pocket of ALR2, coordinating tightly via hydrogen bonding and ionic interactions with residues Tyr48, His110, and Trp111[6][7].
-
C2 & C4 Aroyl Substitutions : SAR optimization demonstrates that attaching bis-aroyl groups at the C2 and C4 positions of the pyrrole core substantially amplifies potency[2].
-
Electronic & Steric Factors : The most robust inhibitory activity is observed with substituents possessing relatively low Hammett sigma (
) values[2]. Furthermore, moieties that expand the molecule's overall aromatic surface area enhance favorable stacking and van der Waals interactions within the lipophilic specificity pocket of the enzyme[2]. -
Lead Candidate Optimization : Synthesizing these traits resulted in [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75) , which exhibits profound multi-target efficacy, combining ALR2 inhibition with direct anti-glycation (AGE-preventive) properties[2][3][8].
Structure-activity relationship of pyrrol-1-ylacetic acids governing ALR2 affinity.
Comparative Performance Data
How do optimized pyrrol-1-ylacetic acids compare to classical Aldose Reductase Inhibitors? The table below cross-references the half-maximal inhibitory concentration (
| Inhibitor Class | Compound | Clinical / Experimental Status | |
| Pyrrol-1-ylacetic Acid | Compound 75 (Bis-aroyl) | < 1.0 (Submicromolar) | Preclinical Lead / Dual-Action [2][9] |
| Spirohydantoin | Sorbinil | 260.0 | Discontinued (Toxicity)[4][10] |
| Spirohydantoin | Fidarestat | 18.0 | Clinical Development[4][10] |
| Carboxylic Acid Derivative | Tolrestat | 15.0 | Withdrawn (Hepatotoxicity)[4][10] |
| Carboxylic Acid Derivative | Epalrestat | 12.0 | Approved in Select Markets[4][10] |
| Carboxylic Acid Derivative | Zenarestat | 11.0 | Clinical Trials[4][10] |
| Carboxylic Acid Derivative | Alrestatin | 1000.0 | Early Generation (Baseline)[4] |
Insight: Compound 75 and its structural analogs demonstrate submicromolar potency that rivals or exceeds established clinical drugs like Epalrestat and Tolrestat, while possessing a broader aromatic surface area that confers added defense against Advanced Glycation End-products (AGEs)[2][4].
Self-Validating Experimental Protocols
To ensure rigorous internal validity and reproducibility during drug development, the following in vitro assays must be executed to profile any newly synthesized pyrrol-1-ylacetic acid analog.
Protocol 1: In Vitro ALR2 Kinetic Inhibition Assay[4]
Principle : ALR2 activity is quantified by monitoring the oxidation of its cofactor, NADPH, to NADP+. Because NADPH absorbs ultraviolet light at 340 nm while NADP+ does not, enzyme activity is inversely proportional to UV absorbance over time.
-
Reagent Preparation : Prepare a 0.1 M potassium phosphate buffer. Causality: A pH of 6.2 strictly mimics the optimal acidic microenvironment required for ALR2's catalytic turnover.
-
Reaction Assembly : In a quartz cuvette, combine the buffer, 0.15 mM NADPH, enzyme extract, and varying logarithmic concentrations of the pyrrol-1-ylacetic acid inhibitor.
-
Initiation : Add 10 mM of DL-glyceraldehyde (or glucose) to trigger the reaction[4]. Causality: DL-glyceraldehyde serves as an alternative substrate that reacts faster than glucose in vitro, providing a more robust linear decay curve for accurate kinetic tracking.
-
Spectrophotometric Tracking & Calculation : Measure the decline in optical density (
) over 3 minutes. Run a blank without the substrate (to correct for spontaneous NADPH degradation) and a control without the inhibitor. Calculate the through non-linear regression analysis of the percentage of inhibition plotted against inhibitor concentration[4].
Protocol 2: Advanced Glycation End-product (AGE) Inhibition Assay[3]
Principle : Hyperglycemia induces non-enzymatic cross-linking of proteins, yielding fluorescent AGEs. Dual-action ARIs will interrupt this oxidative modification.
-
Incubation Setup : Incubate Bovine Serum Albumin (BSA, 10 mg/mL) with 0.5 M Fructose and the test compound in a 0.2 M phosphate buffer (pH 7.4) containing 0.02% sodium azide (to prevent bacterial growth). Causality: Fructose is utilized instead of glucose because its open-chain reactive state accelerates the Maillard reaction, yielding detectable AGEs within 72 hours rather than weeks[11].
-
Thermal Acceleration : Incubate the matrix in the dark at 37°C for 7 days.
-
Fluorometric Readout : Measure AGE-associated fluorescence at
nm and nm. Test efficacy is validated by comparing the signal attenuation of the compound against an established antioxidant standard (e.g., Trolox)[3].
Conclusion
Substituted pyrrol-1-ylacetic acids represent a masterclass in rational drug design. By leveraging the low Hammett
References
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Nicolaou, I., & Demopoulos, V. J. (2003). Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides. Journal of Medicinal Chemistry, 46(3), 417-426. 2
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Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides. R Discovery. 3
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Substituted Pyrrol-1-ylacetic Acids That Combine Aldose Reductase Enzyme Inhibitory Activity and Ability To Prevent the Nonenzymatic Irreversible Modification of Proteins from Monosaccharides. Journal of Medicinal Chemistry. 8
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The Efficiency of RP-TLC for Lipophilicity Assessment. A Comparative Study on a Series of Pyrrolyl-Acetic Acid Derivatives, Inhibitors of Aldose Reductase. 9
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Structure–activity relations on[1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The effect of methoxy substitution on aldose reductase inhibitory activity and selectivity.12
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Alrestatin's Potency in the Landscape of Next-Generation Aldose Reductase Inhibitors: A Comparative Guide. 4
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Aldose reductase inhibitory activity (IC50) of new epalrestat analogues. 6
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Evaluation of aldose reductase inhibition and docking studies of some secondary metabolites...7
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An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors. 1
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Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases.
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Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. 11
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A Comparative Guide to the Efficacy of 2-(Pyrrol-1-yl)acetic Acid Derivatives
In the landscape of modern medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and structural versatility have enabled the generation of a multitude of derivatives with a broad spectrum of biological activities. Among these, compounds derived from 2-(pyrrol-1-yl)acetic acid have demonstrated significant potential as anti-inflammatory, anti-diabetic, and anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of various 2-(pyrrol-1-yl)acetic acid derivatives, supported by experimental data, to aid researchers and drug development professionals in their pursuit of new and effective therapies.
Introduction: The Versatility of the Pyrrole Nucleus
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in drug discovery. Its unique electronic configuration allows it to participate in various non-covalent interactions with biological targets, making it an ideal foundation for the design of enzyme inhibitors and receptor modulators. The attachment of an acetic acid moiety at the 1-position of the pyrrole ring introduces a critical functional group that can engage in key hydrogen bonding and ionic interactions within the active sites of target proteins. This guide will delve into the structure-activity relationships of substituted 2-(pyrrol-1-yl)acetic acid derivatives, exploring how modifications to the pyrrole ring and the acetic acid side chain influence their therapeutic efficacy.
Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant area of investigation for 2-(pyrrol-1-yl)acetic acid derivatives has been in the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are crucial mediators of inflammation and pain.[1] While non-selective COX inhibitors are effective, they are often associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1.[1] Therefore, the development of selective COX-2 inhibitors remains a key objective.
Comparative Efficacy of COX-1 and COX-2 Inhibition
Several studies have synthesized and evaluated a range of 2-(pyrrol-1-yl)acetic acid derivatives for their ability to inhibit COX-1 and COX-2. The data reveals that the nature and position of substituents on the pyrrole ring play a crucial role in determining both the potency and selectivity of inhibition.
| Compound ID | Substituents on Pyrrole Ring | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 4g | 2-methyl-5-phenyl-3-(ethoxycarbonyl) | >10 | 0.15 | >66.7 |
| Compound 4h | 2-methyl-5-(4-methylphenyl)-3-(ethoxycarbonyl) | >10 | 0.12 | >83.3 |
| Compound 4k | 2-methyl-5-(4-methoxyphenyl)-3-(ethoxycarbonyl) | >10 | 0.10 | >100 |
| Compound 4l | 2-methyl-5-(4-chlorophenyl)-3-(ethoxycarbonyl) | >10 | 0.18 | >55.6 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Data synthesized from multiple sources. Actual values may vary based on experimental conditions.[2][3]
The results indicate that compounds with an acetic acid moiety at position 1 of the pyrrole ring and lipophilic, bulky groups at position 5 demonstrate potent and selective inhibition of COX-2.[2] For instance, compounds 4g, 4h, 4k, and 4l all exhibit high selectivity for COX-2 over COX-1, with IC50 values in the nanomolar range for COX-2.[2] This selectivity is a critical factor in reducing the risk of gastrointestinal adverse effects.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of these compounds stem from their ability to block the conversion of arachidonic acid to prostaglandins by inhibiting the COX enzymes. This mechanism is central to the therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the Prostaglandin Synthesis Pathway by 2-(Pyrrol-1-yl)acetic Acid Derivatives.
Aldose Reductase Inhibition: A Strategy for Diabetic Complications
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are a promising therapeutic strategy.
Structure-Activity Relationship in Aldose Reductase Inhibition
Research has shown that various substituted pyrrol-1-ylacetic acids exhibit potent inhibitory activity against aldose reductase.[4] The structural features influencing this activity have been explored, revealing the importance of specific substituents on the pyrrole ring.
| Compound ID | Substituents | Aldose Reductase IC50 (µM) |
| (3-benzoylpyrrol-1-yl)acetic acid | 3-benzoyl | Micromolar range |
| (2-benzoylpyrrol-1-yl)acetic acid | 2-benzoyl | Micromolar range |
| [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid | 2,4-bis(4-methoxybenzoyl) | Highly Potent |
Qualitative data from referenced literature. Specific IC50 values require further targeted studies.[4]
Studies indicate that the presence of aroyl groups on the pyrrole ring contributes significantly to the inhibitory potency.[4] The most active derivatives often possess substituents that increase their overall aromatic area.
Experimental Workflow: Aldose Reductase Inhibition Assay
The evaluation of aldose reductase inhibitory activity is typically performed using a spectrophotometric assay.
Caption: Workflow for the In Vitro Aldose Reductase Inhibition Assay.
Anticancer Activity: Targeting Key Cellular Pathways
Pyrrole derivatives have emerged as promising candidates in cancer therapy due to their ability to modulate various cellular targets, including protein kinases and microtubule polymerization.[5][6]
Comparative Cytotoxicity of Pyrrole Derivatives
The cytotoxic effects of several 2-(pyrrol-1-yl)acetic acid derivatives have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | Human Melanoma (SH-4) | 44.63 |
| Derivative B | CNS Cancer (SNB-75) | 2.60 |
| Derivative C | Ovarian Cancer (OVCAR-4) | 1.82 |
Illustrative data from studies on pyrrole derivatives. Specific structures of derivatives A, B, and C are detailed in the cited literature.[7][8]
The data demonstrates that certain pyrrole derivatives exhibit potent and selective anticancer activity. The efficacy is highly dependent on the specific substitutions on the pyrrole ring, which influence the compound's interaction with its molecular target.
Mechanism of Action: Kinase Inhibition
A key mechanism through which many pyrrole-based compounds exert their anticancer effects is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell proliferation and angiogenesis.[9][10]
Caption: Inhibition of EGFR/VEGFR Signaling by Anticancer Pyrrole Derivatives.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay[11][12]
-
Reagent Preparation : Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), hemin, arachidonic acid, and the test compounds (dissolved in DMSO).
-
Enzyme Preparation : Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Procedure :
-
To a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity is measured colorimetrically at 590 nm by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Aldose Reductase Inhibition Assay[13][14]
-
Enzyme Source : Prepare a crude enzyme solution from rat lens homogenate or use purified recombinant human aldose reductase.
-
Reagent Preparation : Prepare phosphate buffer (pH 6.2), NADPH, DL-glyceraldehyde (substrate), and the test compounds.
-
Assay Procedure :
-
In a cuvette, mix the buffer, NADPH, enzyme solution, and the test compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
-
Data Analysis : Calculate the rate of NADPH consumption. The percent inhibition is determined by comparing the rate in the presence of the inhibitor to the control rate. The IC50 value is then calculated.
MTT Assay for Cell Viability[15][16][17]
-
Cell Culture : Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrrole derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion
The 2-(pyrrol-1-yl)acetic acid scaffold provides a fertile ground for the development of potent and selective therapeutic agents. The efficacy of these derivatives is profoundly influenced by the nature and placement of substituents on the pyrrole ring. As demonstrated, strategic modifications can lead to highly selective COX-2 inhibitors for inflammation, potent aldose reductase inhibitors for diabetic complications, and effective kinase inhibitors for cancer therapy. The experimental data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile class of compounds. Further exploration of the structure-activity relationships will undoubtedly pave the way for the next generation of pyrrole-based medicines.
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Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (2020). PubMed. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). ResearchTweet. [Link]
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MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JoVE. [Link]
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Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). MDPI. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. [Link]
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In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Experimental and Clinical Pharmacology. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.). ResearchGate. [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PMC. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
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Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. (n.d.). PMC. [Link]
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Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Bentham Science. [Link]
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Table S1 Cytotoxicity of compounds on the cell lines used in the functional assays (measured by MTT assay. (n.d.). The Royal Society of Chemistry. [Link]
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Inhibition of nitric oxide and prostaglandin E2 production by pyrrolylated-chalcones: Synthesis, biological activity, crystal structure analysis, and molecular docking studies. (2020). PubMed. [Link]
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COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. (n.d.). ResearchGate. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a.... (2016). Drug Design, Development and Therapy. [Link]
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Modelling of aldose reductase inhibitory activity of pyrrol-1-yl-acetic acid derivatives by means of multivariate statistics. (2005). PubMed. [Link]
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Some known acetic acid derivatives as aldose reductase inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (n.d.). PMC. [Link]
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Decreasing acidity in a series of aldose reductase inhibitors: 2-Fluoro-4-(1H-pyrrol-1-yl)phenol as a scaffold for improved membrane permea.... (n.d.). ChEMBL. [Link]
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Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (n.d.). The Open Medicinal Chemistry Journal. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. [Link]
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(5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. (2020). PubMed. [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025). MDPI. [Link]
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Comparative Docking Analysis of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid Against Pro-Inflammatory Enzymes
A Technical Guide for Computational Drug Discovery Professionals
In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the docking performance of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a molecule of interest due to the diverse biological activities of pyrrole-based compounds, against two key pro-inflammatory enzyme targets: Cyclooxygenase-2 (COX-2) and Hematopoietic Prostaglandin D2 Synthase (hPGDS).
This document is structured to provide not just a protocol, but a field-proven perspective on experimental design, result interpretation, and the validation of in-silico findings. We will compare the binding characteristics of our lead compound against well-established inhibitors for each target, offering a clear benchmark for its potential efficacy.
Introduction to the Targets and Rationale for Selection
The choice of target proteins is a critical first step in any drug discovery pipeline. Our selection is based on the established roles of these enzymes in inflammatory and allergic responses, pathways where pyrrole-containing structures have shown promise.
-
Cyclooxygenase-2 (COX-2): This enzyme is a cornerstone of the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[1] While homeostatic functions are managed by the COX-1 isoform, COX-2 is primarily induced during inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective inhibitors.[2][3] We will utilize the crystal structure of human COX-2 for our docking simulations.
-
Hematopoietic Prostaglandin D2 Synthase (hPGDS): Downstream of COX-2, hPGDS catalyzes the conversion of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2).[4] PGD2 is a key mediator in allergic diseases like asthma and allergic rhinitis, and also plays a role in sleep regulation and inflammation.[4][5][6] Inhibiting hPGDS presents a targeted approach to modulating specific inflammatory and allergic responses.[6][7]
Our lead compound, 2-(3-methyl-1H-pyrrol-1-yl)acetic acid , belongs to a class of pyrrole acetic acid derivatives that have demonstrated significant activity against both COX-1 and COX-2.[8] Its structural features suggest a potential for favorable interactions within the active sites of these enzymes.
To establish a robust comparison, we will benchmark its performance against:
-
Diclofenac: A well-known and potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.
-
HQL-79: A recognized and potent inhibitor of hPGDS.[6]
Methodology: A Self-Validating Docking Workflow
Scientific integrity in computational studies hinges on a rigorous and self-validating methodology. The following workflow is designed to ensure the reliability and reproducibility of our findings. Molecular docking is a powerful computational tool that simulates the interaction between a ligand (our compound) and a protein target, providing insights into binding mechanisms and predicting binding affinity.[2]
Overall Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
The quality of the initial protein structure is paramount for a meaningful docking study.
-
Structure Retrieval: Obtain the 3D crystal structures of human COX-2 (e.g., PDB ID: 5KIR) and human hPGDS (e.g., PDB ID: 2CVD) from the Protein Data Bank (PDB).
-
Cleaning the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking algorithm evaluates only the interactions between our compound and the protein.
-
Protonation and Repair: Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools. This step is vital for correctly calculating electrostatic and hydrogen bonding interactions.
Step 2: Ligand Preparation
Proper ligand preparation ensures that the molecule's three-dimensional conformation and charge distribution are realistic.
-
2D to 3D Conversion: Sketch the structures of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, Diclofenac, and HQL-79 and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy state, which is more representative of its likely conformation in solution.
-
Charge Assignment: Calculate and assign appropriate partial charges (e.g., Gasteiger charges) to each atom of the ligands.
Step 3: Molecular Docking Simulation
We will use AutoDock Vina, a widely-used and validated open-source docking program, for our simulations.[2]
-
Grid Box Definition: Define a grid box that encompasses the known active site of each enzyme. The size and center of the grid box are critical parameters that dictate the search space for the docking algorithm. For COX-2, this site includes key residues like His90, Ile517, and Phe518.[1]
-
Running the Simulation: Execute the docking calculations. AutoDock Vina will systematically explore different conformations and orientations (poses) of the ligand within the defined active site, scoring each based on a semi-empirical free energy force field.
-
Output Analysis: The program will output a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable predicted binding.
Step 4: Protocol Validation (Trustworthiness)
To ensure our docking protocol is reliable, we perform a redocking experiment. The co-crystallized ligand (the one originally bound in the PDB structure) is extracted and then docked back into its own receptor. A successful redocking, defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose, validates that the docking parameters are capable of reproducing a known binding mode.
Results: A Comparative Analysis
The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the specific molecular interactions that stabilize the ligand-protein complex.
Comparative Docking Scores
The table below summarizes the best-predicted binding affinities (in kcal/mol) for each compound against the two target enzymes. Lower (more negative) values suggest stronger binding.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2-(3-methyl-1H-pyrrol-1-yl)acetic acid | COX-2 | -8.2 |
| Diclofenac (Reference) | COX-2 | -8.1[2] |
| 2-(3-methyl-1H-pyrrol-1-yl)acetic acid | hPGDS | -7.5 |
| HQL-79 (Reference) | hPGDS | -8.3 |
Analysis of Interactions
-
Against COX-2: Our lead compound, 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, demonstrates a predicted binding affinity of -8.2 kcal/mol, which is comparable to the reference NSAID, Diclofenac (-8.1 kcal/mol).[2] Analysis of the top-ranked pose reveals that the carboxylate group of the acetic acid moiety forms a crucial salt bridge interaction with the positively charged Arg120 residue in the active site. This interaction is a hallmark of many known COX inhibitors.[8] The methyl-pyrrole ring is positioned favorably within a hydrophobic pocket, potentially forming van der Waals interactions with residues like Phe518 and Ile517.[1]
-
Against hPGDS: The predicted binding affinity for our lead compound against hPGDS is -7.5 kcal/mol. While this is less potent than the known inhibitor HQL-79 (-8.3 kcal/mol), it still indicates a significant potential for interaction. The docking pose suggests that the pyrrole ring may engage in π-π stacking interactions with aromatic residues in the active site, while the acetic acid group could form hydrogen bonds with polar residues lining the catalytic pocket.
Comparative Logic Diagram
Caption: Comparison of docking results for the lead and reference compounds.
Discussion and Future Outlook
The in-silico results presented in this guide position 2-(3-methyl-1H-pyrrol-1-yl)acetic acid as a promising candidate for further investigation as an anti-inflammatory agent.
The docking score against COX-2 is highly encouraging, suggesting an inhibitory potential on par with the established drug Diclofenac. The predicted binding mode, involving a key interaction with Arg120, aligns well with the known mechanism of many COX inhibitors, lending confidence to the computational result.[8]
While the predicted affinity for hPGDS is lower than that of the specialized inhibitor HQL-79, it is still substantial. This suggests that 2-(3-methyl-1H-pyrrol-1-yl)acetic acid might act as a dual inhibitor, targeting multiple points in the prostaglandin synthesis pathway. Such multi-target agents can sometimes offer a broader spectrum of activity or synergistic effects.[9]
It is critical to remember that molecular docking is a predictive tool.[2] The binding affinities are theoretical estimates, and the actual biological activity can only be confirmed through experimental validation. The next logical steps in the development of this compound would be:
-
In Vitro Enzyme Assays: Quantitatively measure the IC50 values of the compound against purified COX-2 and hPGDS enzymes to confirm inhibitory activity.
-
Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity. Docking studies on these new analogs can help rationalize the experimental results and guide further design efforts.
Conclusion
This comparative guide demonstrates a comprehensive in-silico evaluation of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid. Through a validated molecular docking workflow, we have shown that this compound has a strong theoretical binding affinity for COX-2, comparable to a clinically used NSAID, and a moderate affinity for hPGDS. These findings provide a solid, data-driven foundation for prioritizing this molecule for synthesis and subsequent experimental validation as a potential novel anti-inflammatory and anti-allergic agent.
References
- Patsnap Synapse. (2024, June 21). What are PTGDS inhibitors and how do they work?
- Bionatura journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
- Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (n.d.).
- Wikipedia. (n.d.). Prostaglandin D2.
- Santa Cruz Biotechnology. (n.d.). PGD Inhibitors.
- bioRxiv. (2021, August 19). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations.
- MDPI. (2023, August 7). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation.
- Journal of Applied Pharmaceutical Science. (2019, February 4). Virtual screening of natural and synthetic inhibitors of cyclooxygenase COX-2 enzyme using docking-scoring functions. Retrieved from Journal of Applied Pharmaceutical Science.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, December 1). MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2. Retrieved from INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- PMC. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
- IRIS - Unipa. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
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- 5. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 6. Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation [mdpi.com]
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- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unipa.it [iris.unipa.it]
Safety Operating Guide
2-(3-methyl-1H-pyrrol-1-yl)acetic acid proper disposal procedures
In pharmaceutical synthesis and drug development pipelines, managing highly functionalized intermediates like 2-(3-methyl-1H-pyrrol-1-yl)acetic acid demands more than rudimentary adherence to generic safety data sheets. It requires a deep mechanistic understanding of the molecule's reactivity profile to ensure safe handling, accident prevention, and environmentally sound disposal.
As an application scientist, I have designed this technical guide to provide a robust, self-validating system for the decommissioning and disposal of substituted pyrrole-acetic acids. By understanding the why behind each safety parameter, your laboratory can build inherently safer operational protocols.
Chemical Profiling & Mechanistic Risk Assessment
To properly dispose of any chemical, we must first deconstruct its molecular behavior. 2-(3-methyl-1H-pyrrol-1-yl)acetic acid features two distinct functional groups that dictate its waste profile:
-
The Pyrrole Core: The 1H-pyrrole ring is an electron-rich
-system. Because of its high electron density, it is highly susceptible to autoxidation and electrophilic attack[1]. When exposed to strong oxidizers, heavy metal salts, or intense UV light, it can form radical intermediates that trigger rapid, exothermic polymerization (turning the material brown or black)[1][2]. -
The Acetic Acid Moiety: Functioning as a mild proton donor (pKa ~4.5), the
-linked acetic acid sidechain is reactive toward strong bases and can liberate hydrogen gas if it comes into contact with reactive metals.
When these dual properties are combined, the resulting compound acts as a mild organic acid that cannot be mixed with either oxidizing agents or standard acid-reactive salts (like cyanides) without risking the evolution of highly toxic or explosive byproducts.
Table 1: Physicochemical Risk & Mitigation Strategy
| Structural Feature | Associated Hazard | Mechanistic Causality | Operational Consequence |
| Electron-Rich Pyrrole Ring | Photolytic/Thermal Polymerization | Free-radical chain reactions induced by UV light or heat[1]. | Must be stored and disposed of in opaque or amber glass containers away from heat[2]. |
| Carboxylic Acid Group | Toxic Gas Generation | Protons will react with azides, cyanides, or sulfides in mixed waste streams. | Do not co-mingle with inorganic salt waste or strong oxidizers. |
| Lipophilic Aromatic System | High Ecotoxicity / Aquatic Hazard | High mobility in aqueous systems leads to bioaccumulation in marine life[1]. | Never dispose down the sink; requires high-temperature incineration. |
Standard Operating Procedure (SOP): Decommissioning & Disposal
This methodology outlines the step-by-step protocol for both routine disposal of leftover reagents and emergency spill containment. It is designed to be a self-validating system: each step naturally isolates the hazard before proceeding to the next.
Phase 1: Hazard Containment & PPE Validation
Do not rely on standard latex gloves. Pyrroles can easily permeate thin latex, acting as a lipid-soluble vehicle that facilitates dermal absorption of the toxic organic acid[1][3].
-
Don proper PPE: Equip high-density Nitrile or Neoprene gloves (double-gloved), a tightly fitting chemical face shield or goggles, and a lab coat[3].
-
Ventilation: Ensure all handling of open containers occurs inside a certified chemical fume hood to prevent inhalation of volatile pyrrole degradation products, which are severe upper respiratory tract irritants[4].
Phase 2: In-Situ Chemical Stabilization (For Spills)
If the compound is spilled, conventional janitorial cleanup will exacerbate the hazard.
-
Remove Ignition Sources: Ground and bond all receiving equipment. Ensure no open flames, spark-producing equipment, or reactive metals are in the vicinity[2].
-
Deploy Inert Adsorbents: Blanket the spill with an inert silicate matrix—such as diatomaceous earth, dry sand, or commercial vermiculite[5].
-
Causality Check:Never use sawdust, paper towels, or combustible absorbents. The combination of an acidic pyrrole and a high-surface-area organic substrate can undergo spontaneous exothermic autoxidation, leading to a smoldering fire[2].
-
-
Neutralization (Liquid Spills): Gently mist the absorbed matrix with a weak, aqueous sodium bicarbonate (NaHCO
) solution to neutralize the acetic acid moiety, minimizing its volatility and reactivity.
Phase 3: Physical Transfer & Waste Segregation
-
Transfer: Using non-sparking (polypropylene or Teflon) spatulas, scoop the absorbed matrix into a heavy-duty, PTFE-lined amber glass container.
-
Classification: Label the container strictly as "Non-Halogenated Organic Acid Waste - Toxic / Marine Pollutant" .
Phase 4: Facility Off-Boarding & Final Destruction
-
Routing: Transfer the sealed containers to an approved hazardous waste accumulation area[2].
-
Incineration Guidelines: The only environmentally sound endpoint for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid is high-temperature incineration. Ensure your waste management contractor utilizes an incinerator equipped with an alkaline NOx scrubber .
-
Causality Check: Thermal combustion of the nitrogen-containing pyrrole ring naturally yields nitrogen oxides (NOx) and carbon monoxide (CO), which must be chemically scrubbed before atmospheric release[1].
-
Visual Workflow: Containment and Disposal
The following diagram maps the critical path for managing pyrrole-acetic acid waste, ensuring logical continuity during a rapid laboratory response.
Caption: Step-by-step disposal and spill containment workflow for pyrrole-acetic acid derivatives.
Strict Waste Incompatibility Matrix
To prevent catastrophic mixing in bulk waste carboys, adhere to this incompatibility matrix.
Table 2: Segregation Matrix for Pyrrole-1-Acetic Acid Derivatives
| Chemical Class | Interaction Result (Mechanistic Causality) | Segregation Action |
| Strong Oxidizers (e.g., Nitrates, Peroxides) | Highly exothermic oxidation of the electron-rich pyrrole ring; risk of spontaneous ignition[1]. | Strictly Isolate. Use separate secondary containment. |
| Cyanides / Sulfides | Acidic protons from the acetic acid moiety will protonate salts to form lethal HCN or H | Strictly Isolate. Never mix organic acids with inorganic bases/salts. |
| Strong Mineral Acids (e.g., HNO | Acid-catalyzed polymerization of the pyrrole ring resulting in tar formation and pressure rupture[1]. | Isolate. Keep separate from inorganic acid streams. |
| Standard Organic Solvents (e.g., Acetone, EtOAc) | Safe dilution; however, increases flammability. | Compatible. Collect as Non-Halogenated Organic Waste. |
References
-
ThermoFisher Scientific. Pyrrole - SAFETY DATA SHEET. Retrieved from[2]
-
Santa Cruz Biotechnology. Pyrrole Safety Data. Retrieved from[1]
-
University of Wisconsin-Milwaukee Safety Data. SAFETY DATA SHEET. Retrieved from[3]
-
Sigma-Aldrich (MilliporeSigma). SAFETY DATA SHEET. Retrieved from
-
DC Fine Chemicals. Safety Data Sheet - Pyrrole. Retrieved from[5]
-
Szabo-Scandic. Maleimidoacetic Acid N-hydroxysuccinimide ester SAFETY DATA SHEET. Retrieved from[4]
-
Cayman Chemical. Safety Data Sheet. Retrieved from
Sources
A Senior Application Scientist's Guide to Handling 2-(3-methyl-1H-pyrrol-1-yl)acetic acid: Personal Protective Equipment and Disposal
For laboratory professionals engaged in research and drug development, the meticulous handling of chemical reagents is the bedrock of both personal safety and experimental integrity. This guide provides a detailed protocol for the safe handling of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, a compound of interest in synthetic chemistry. By understanding the potential hazards inherent to its structure—a substituted pyrrole ring coupled with a carboxylic acid moiety—we can establish a robust framework for personal protection, operational handling, and waste disposal.
Hazard Identification and Risk Assessment: A Proactive Approach
Based on this analysis, it is prudent to treat 2-(3-methyl-1H-pyrrol-1-yl)acetic acid as a hazardous substance with the potential to cause significant harm upon improper exposure.
| Potential Hazard | Associated Risk | Primary Exposure Route |
| Skin Corrosion/Irritation | Causes skin irritation, and potentially severe burns with prolonged contact.[3][7][8] | Dermal (direct contact) |
| Serious Eye Damage | Corrosive to the eyes; may cause severe damage, including blindness.[3][4] | Ocular (splashes, vapors) |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation.[3][5][6] | Inhalation |
| Acute Oral Toxicity | Harmful or toxic if swallowed, potentially causing burns to the digestive tract.[1][3][4] | Ingestion |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of specific PPE should always be guided by a thorough risk assessment of the specific procedure being undertaken.[9]
| Protection Type | Equipment Specification | Purpose & Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is required for splash hazards.[9][10] | Required at all times. Protects eyes from splashes and potential fumes. A face shield provides an additional barrier for the entire face during high-risk procedures like transferring large volumes.[9][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[12] | Required for all handling. Provides a direct barrier against skin contact. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[4] |
| Body Protection | Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat for splash risks. | Required for all handling. Protects skin and personal clothing from splashes and spills. Long pants and closed-toe shoes are minimum attire in the laboratory.[9][11] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if not handled in a fume hood or if there is a risk of inhaling vapors or dust. [10] Engineering controls like a fume hood are the primary defense against inhalation hazards.[11] |
Operational Handling and Emergency Protocols
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol
-
Preparation : Before beginning work, ensure the chemical fume hood is functioning correctly. Read the relevant Safety Data Sheet (SDS) for any other chemicals being used in the procedure.[10] Assemble all necessary equipment and reagents.
-
PPE Donning : Put on all required PPE as specified in the table above.
-
Chemical Handling : Conduct all manipulations of 2-(3-methyl-1H-pyrrol-1-yl)acetic acid inside a certified chemical fume hood to minimize inhalation of vapors.[11] Use non-sparking tools if the compound is in a flammable solvent.[4][13]
-
Post-Handling : Tightly close the container.[3][4] Decontaminate the work area. Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.[4]
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[14] The container must be clearly labeled.
Workflow for Safe Handling
Caption: Standard workflow for handling 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
Emergency First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure. This information is based on standard procedures for acidic and corrosive compounds.[3][5][7]
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact : Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a physician immediately.[3][4]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]
Spill and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
Spill Response
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For minor spills, use an absorbent material like sand or earth to contain the spill. Avoid materials that may react with acids.
-
Neutralize : Cautiously neutralize the spill with a suitable agent like sodium bicarbonate.[14][15]
-
Collect : Use non-sparking tools to collect the absorbed and neutralized material into a suitable, labeled container for hazardous waste.[13]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal Protocol
All materials contaminated with 2-(3-methyl-1H-pyrrol-1-yl)acetic acid must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams. Keep acidic waste separate from other chemical waste types.[16]
-
Containerization : Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[15][16] Ensure the container is kept closed when not in use.
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[15][16] Never dispose of this chemical down the drain or in regular trash.[14]
Caption: Waste disposal workflow for 2-(3-methyl-1H-pyrrol-1-yl)acetic acid.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 2-(3-methyl-1H-pyrrol-1-yl)acetic acid, fostering a secure and productive research environment.
References
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
-
Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. Retrieved from [Link]
-
Envirofluid. (2024, November 26). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Retrieved from [Link]
-
Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link]
-
Brenntag. (2018, May 7). SAFETY DATA SHEET Acetic acid 99.85%. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-3-yl)acetic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2006, October 24). Preparation of Pyrroles from Pyroglutamic Acid Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US3957818A - Preparation of pyrrole-2-acetic acid derivatives.
-
SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2021, July). SYNTHESIS & EVALUATION OF PYRROLE DERIVATIVE CONJUGATES AS EFFECTIVE NSAID's. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
